3-(3,5-Dimethylphenoxy)propane-1,2-diol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-(3,5-dimethylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282258 | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59365-66-1 | |
| Record name | 59365-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3,5-Dimethylphenoxy)propane-1,2-diol synthesis from 3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol, a key intermediate in the production of various specialty chemicals and pharmaceutical agents, such as the muscle relaxant Metaxalone[1]. The synthesis is primarily achieved through the reaction of 3,5-dimethylphenol with a three-carbon synthon. This document details two effective synthetic methodologies, provides comprehensive experimental protocols, and includes full characterization data for the target compound.
Core Synthesis Strategies
The formation of the ether linkage in this compound is typically accomplished via two main pathways:
-
Williamson Ether Synthesis: This classic method involves the reaction of the sodium salt of 3,5-dimethylphenol (the phenoxide) with a suitable electrophile like 3-chloro-1,2-propanediol. The phenoxide, being a potent nucleophile, displaces the chloride in an SN2 reaction to form the desired ether[2][3].
-
Epoxide Ring-Opening: This approach utilizes the reaction of 3,5-dimethylphenol with a glycidol (an epoxide-containing alcohol). The phenol, often in the presence of a base catalyst, attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the 1,2-diol product in a single step.
Experimental Protocols
Two distinct and effective protocols for the synthesis of this compound are presented below.
Protocol 1: Williamson Ether Synthesis from 3-Chloro-1,2-propanediol
This protocol is adapted from a patented procedure for the synthesis of Metaxalone, where this compound is a key intermediate[1].
Reaction Scheme:
-
3,5-Dimethylphenol + 3-Chloro-1,2-propanediol → this compound
Materials:
-
3,5-Dimethylphenol
-
3-Chloro-1,2-propanediol
-
Sodium Hydroxide (NaOH)
-
Deionized Water (DM Water)
-
Toluene
Procedure:
-
To a solution of 4g of 3,5-dimethylphenol in deionized water, add 6g of sodium hydroxide at room temperature. External cooling should be applied to manage the exothermic reaction.
-
To this reaction mass, add 8g of 3-chloro-1,2-propanediol.
-
Slowly raise the temperature of the reaction mixture to approximately 80°C[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the crude product, this compound, is obtained.
-
For purification, 60 ml of toluene can be added to the crude product, and the mixture is filtered to isolate the diol[1].
Protocol 2: Epoxide Ring-Opening from (±)-Glycidol
This protocol provides a high-yield synthesis with detailed characterization data[1].
Reaction Scheme:
-
3,5-Dimethylphenol + (±)-Glycidol → this compound
Materials:
-
3,5-Dimethylphenol (5.00 g, 40.93 mmol)
-
(±)-Glycidol (2.72 mL, 41.01 mmol)
-
Triethylamine (0.29 mL, 2.08 mmol)
-
Ethanol (25 mL)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate (for elution)
Procedure:
-
A mixture of 3,5-dimethylphenol, (±)-glycidol, triethylamine, and ethanol is heated to reflux for approximately 7 hours[1].
-
The progress of the reaction should be monitored using a suitable analytical technique like TLC.
-
Upon completion, the ethanol is removed by distillation under reduced pressure[1].
-
The resulting residue is purified by silica gel column chromatography. The column is eluted with a 25% ethyl acetate in petroleum ether solution[1].
-
Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a white solid[1].
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference |
| Synthetic Route | Epoxide Ring-Opening | [1] |
| Yield | 75% | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 47-49°C | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 6H), 3.68-3.87 (m, 2H), 3.94-4.04 (m, 2H), 4.04-4.12 (m, 1H), 6.55 (s, 2H), 6.62 (s, 1H) | [1] |
| IR (film) | ν 3383, 2923, 2875, 1600, 1462, 1324 cm⁻¹ | [1] |
| Mass Spectrum (MS) | m/z 197 (M + 1) | [1] |
Visualizations
Synthesis Pathway via Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of the target diol.
Synthesis Pathway via Epoxide Ring-Opening
Caption: Epoxide ring-opening synthesis pathway.
Experimental Workflow for Protocol 2
References
Spectroscopic and Synthetic Profile of 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 3-(3,5-Dimethylphenoxy)propane-1,2-diol. The information is tailored for professionals in research, science, and drug development, offering a comprehensive resource for the characterization and synthesis of this compound. This molecule is recognized as an impurity in the synthesis of Metaxalone, a muscle relaxant.[1]
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
The experimental ¹H NMR data is presented below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.62 | s | 1H | Ar-H |
| 6.55 | s | 2H | Ar-H |
| 4.04-4.12 | m | 1H | -CH(OH)- |
| 3.94-4.04 | m | 2H | -CH₂(OH) |
| 3.68-3.87 | m | 2H | Ar-O-CH₂- |
| 2.28 | s | 6H | Ar-(CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 158.9 | Ar-C (quaternary, attached to -O) |
| 139.4 | Ar-C (quaternary, attached to -CH₃) |
| 123.1 | Ar-CH |
| 112.9 | Ar-CH |
| 72.8 | Ar-O-CH₂- |
| 70.6 | -CH(OH)- |
| 63.9 | -CH₂(OH) |
| 21.4 | Ar-CH₃ |
Infrared (IR) Spectroscopy Data
The following table summarizes the key absorption bands observed in the infrared spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3383 | O-H (alcohol, stretching) |
| 2923, 2875 | C-H (alkane, stretching) |
| 1600, 1462 | C=C (aromatic ring, stretching) |
| 1324 | C-O (ether, stretching) |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the reported synthesis of the title compound.[1]
Materials:
-
3,5-dimethylphenol
-
(±)-glycidol
-
Triethylamine
-
Ethanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
Procedure:
-
A mixture of 3,5-dimethylphenol (1.0 eq), (±)-glycidol (1.0 eq), and triethylamine (catalytic amount) in ethanol is prepared.
-
The reaction mixture is heated to reflux and maintained for approximately 7 hours.
-
Upon completion of the reaction, the ethanol is removed by distillation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent.
-
The fractions containing the pure product are collected and concentrated to yield this compound as a white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A general protocol for obtaining NMR spectra of organic compounds is provided below.
-
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution should be homogeneous and free of any solid particles.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).
-
Data Acquisition: The spectrum is acquired using a standard pulse sequence. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
A general protocol for obtaining an IR spectrum of a solid sample using the thin film method is described below.
-
Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Film Formation: A drop of the solution is applied to the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and correlated with the presence of specific functional groups in the molecule.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the known physical and chemical properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol. This compound, identified as an impurity in the synthesis of the muscle relaxant Metaxalone, is of interest to researchers in medicinal chemistry and drug development.[1] This document consolidates available data on its structural, physical, and spectral characteristics. Detailed, generalized experimental protocols for the determination of these properties are provided to assist in further research and characterization. Additionally, a potential mechanism of action is postulated based on its structural relationship to known centrally-acting muscle relaxants.
Chemical Identity and Structure
This compound is an organic compound belonging to the aryloxypropanediol class. Its structure features a 3,5-dimethylphenyl ether linked to a propane-1,2-diol moiety.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 59365-66-1[1][2][3][4] |
| Molecular Formula | C₁₁H₁₆O₃[2][4] |
| Molecular Weight | 196.24 g/mol [2][3] |
| InChI | InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3[2] |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC(CO)O)C |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 372.7 °C at 760 mmHg | [2] |
| Density | 1.125 g/cm³ | [2] |
| Refractive Index | 1.541 | [2] |
| Flash Point | 179.2 °C | [2] |
| Vapor Pressure | 3.23E-06 mmHg at 25 °C | [2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Spectroscopy Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 6H), 3.68-3.87 (m, 2H), 3.94-4.04 (m, 2H), 4.04-4.12 (m, 1H), 6.55 (s, 2H), 6.62 (s, 1H)[1] |
| Infrared (IR) (film) | ν 3383, 2923, 2875, 1600, 1462, 1324 cm⁻¹[1] |
| Mass Spectrometry (MS) | m/z 197 (M + 1)[1] |
Experimental Protocols
While specific experimental details for the characterization of this compound are not extensively published, the following sections provide detailed, generalized methodologies for the key analytical techniques used to determine its properties.
Synthesis of this compound
A reported synthesis involves the reaction of 3,5-dimethylphenol with (±)-glycidol.[1]
Materials:
-
3,5-dimethylphenol
-
(±)-glycidol
-
Triethylamine
-
Ethanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
Procedure:
-
A mixture of 3,5-dimethylphenol (40.93 mmol), (±)-glycidol (41.01 mmol), triethylamine (2.08 mmol), and ethanol (25 mL) is prepared.
-
The mixture is heated and refluxed for approximately 7 hours.
-
Upon completion of the reaction, ethanol is removed by distillation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a 25% ethyl acetate in petroleum ether solution as the eluent.
-
The final product is isolated as a white solid.
Spectroscopic Analysis
Objective: To confirm the proton environment of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum at room temperature.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
Potential Biological Activity and Signaling Pathway
This compound is a known impurity in the synthesis of Metaxalone, a skeletal muscle relaxant.[1] While there is no direct pharmacological data on this specific compound, its structural similarity to aryloxypropanediol-based muscle relaxants like Mephenoxalone suggests it could potentially exhibit similar biological activity.[5]
Mephenoxalone is a centrally-acting muscle relaxant that is thought to exert its effects by depressing the polysynaptic reflex arc in the spinal cord.[5] Its mechanism may involve the modulation of various neurotransmitter systems.[3] A plausible, hypothesized signaling pathway for a compound of this class involves the enhancement of GABAergic inhibition and modulation of serotonergic and dopaminergic pathways, leading to a reduction in neuronal excitability and subsequent muscle relaxation.
Conclusion
This technical guide has synthesized the available physical and chemical data for this compound. The provided tables offer a clear, comparative summary of its properties, while the detailed experimental protocols serve as a valuable resource for researchers. The link to the muscle relaxant Metaxalone and the hypothesized mechanism of action provide a foundation for future pharmacological investigations into this and related aryloxypropanediol compounds. Further research is warranted to fully elucidate the biological activity and potential therapeutic applications of this molecule.
References
Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of CAS 59365-66-1 and the Structurally Related 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
DISCLAIMER: Initial searches for CAS number 59365-66-1 identified the compound 3-(3,5-Dimethylphenoxy)propane-1,2-diol . However, the available scientific literature on this specific molecule is limited, primarily identifying it as an impurity in the synthesis of the muscle relaxant Metaxalone. To provide a comprehensive technical guide that meets the user's in-depth requirements for experimental protocols and biological signaling pathways, this document also provides a detailed overview of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives. These compounds appeared in the broader search landscape and are the subject of extensive research in drug discovery and development, aligning with the interests of the target audience of researchers, scientists, and drug development professionals.
Part 1: CAS 59365-66-1: this compound
Chemical Structure and Properties
This compound is a chemical compound with the following structure:
Chemical Structure:
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H16O3 | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 59365-66-1 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Metaxalone Impurity A | [3] |
Synthesis
This compound is known as an impurity in the synthesis of Metaxalone.[3] A general synthetic route to analogous compounds involves the reaction of a substituted phenol with an epoxide in the presence of a base.
Experimental Protocol: Synthesis of a structurally similar compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
A synthesis for a structurally related compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, has been reported and is detailed below.[4]
Materials:
-
2-chloro-5-methylphenol
-
(S)-3-chloropropane-1,2-diol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Light petroleum ether
Procedure:
-
A solution of NaOH (0.38 g, 9.4 mmol) in water (3 mL) was added to a solution of 2-chloro-5-methylphenol (1.07 g, 7.5 mmol) in ethanol (5 mL).
-
The resulting mixture was stirred and heated under reflux for 3 hours.
-
A solution of (S)-3-chloropropane-1,2-diol (1 g, 9.1 mmol) in ethanol (5 mL) was then added dropwise.
-
The mixture was further stirred and heated at reflux for 15 hours.
-
After cooling, the volume of the resulting mixture was reduced to approximately one-third of its original volume.
-
Water (5 mL) was added, and the product was extracted with EtOAc (4 x 40 mL).
-
The combined organic layers were dried over MgSO4, and the solvent was removed under reduced pressure.
-
The crude diol was purified by recrystallization from a mixture of light petroleum ether and EtOAc (5:1).
Biological Activity
There is limited publicly available information on the specific biological activity or signaling pathways associated with this compound itself. Its primary relevance is as a process impurity in the manufacturing of Metaxalone.[3] However, studies on analogous propanediol derivatives have been conducted. For instance, 3-(phenylamino)propane-1,2-diol has been studied for its biotransformation and clearance in mice.[5]
Part 2: 5-Amino-1H-pyrazole-4-carbonitrile and Its Derivatives
5-amino-1H-pyrazole-4-carbonitrile serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Chemical Structure and Properties of the Core Scaffold
Chemical Structure:
The physicochemical properties of the parent compound, 5-amino-1H-pyrazole-4-carbonitrile, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H4N4 | |
| Molecular Weight | 108.10 g/mol | |
| CAS Number | 16617-46-2 | |
| IUPAC Name | 5-amino-1H-pyrazole-4-carbonitrile | |
| Synonyms | 5-Amino-4-cyanopyrazole |
Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
A common synthetic route to this class of compounds is the condensation reaction of aryl hydrazines with (ethoxymethylene)malononitrile.[6]
Experimental Protocol: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles [6]
Materials:
-
Aryl hydrazine (1.2 mmol)
-
(ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute ethanol (2 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Aryl hydrazine was dissolved in absolute ethanol under a nitrogen atmosphere with magnetic stirring in a 25 mL glass reactor.
-
(ethoxymethylene)malononitrile was added slowly to the solution.
-
The reaction mixture was heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (30 mL).
-
The organic layer was dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography.
Workflow for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
Caption: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Biological Activities and Signaling Pathways
Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have demonstrated a broad spectrum of pharmacological activities.
1. Anti-inflammatory and Antinociceptive Activity:
Certain pyrazole analogs exhibit anti-inflammatory and antinociceptive effects.[7] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Additionally, activation of opioid receptors and blockage of acid-sensing ion channels have been implicated in the antinociceptive effects of some pyrazole derivatives.[7]
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole analogs.
2. Monoamine Oxidase (MAO) Inhibition:
Some pyrazole analogs have shown inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-A.[7] MAO-A is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression.[7]
3. Antimicrobial Activity:
Various derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species.[8] The exact mechanisms of action are diverse and depend on the specific chemical structure of the derivative.
Experimental Protocol: Evaluation of Antimicrobial Activity
A general protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is described below, based on standard methods.[8]
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure for MIC Determination:
-
A stock solution of each pyrazole derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in a 96-well plate.
-
A standardized inoculum of the microbial suspension is added to each well.
-
Positive (microbes and medium) and negative (medium only) controls are included.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure for MBC Determination:
-
A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto agar plates.
-
The plates are incubated under appropriate conditions.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.
4. Insecticidal Activity:
Certain 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives have shown insecticidal properties.[9] The well-known insecticide Fipronil is also an aryl pyrazole, highlighting the potential of this chemical class in crop protection.[9]
References
- 1. 59365-66-1 | this compound [jayfinechem.com]
- 2. Buy (2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol | 61248-74-6 [smolecule.com]
- 3. Metaxalone Impurity A | CAS.59365-66-1 [chemicea.com]
- 4. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol [mdpi.com]
- 5. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Potential Pharmacological Profile of Dimethylphenoxy Propanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential pharmacological profile of dimethylphenoxy propanediol derivatives. The document delves into their known and potential therapeutic activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Dimethylphenoxy propanediol derivatives are a class of chemical compounds with a core structure consisting of a propanediol moiety linked to a dimethylphenoxy group. This chemical scaffold has given rise to compounds with a range of pharmacological activities, most notably as muscle relaxants and expectorants. The substitution pattern on the phenoxy ring and modifications to the propanediol backbone can significantly influence the pharmacological profile of these derivatives, leading to a spectrum of biological effects. This guide will explore the key pharmacological activities, underlying mechanisms, and the experimental methodologies used to characterize these compounds.
Core Pharmacological Activities
The primary pharmacological activities associated with dimethylphenoxy propanediol derivatives are skeletal muscle relaxation, expectorant effects, and potential N-methyl-D-aspartate (NMDA) receptor antagonism.
Skeletal Muscle Relaxant Activity
Certain dimethylphenoxy propanediol derivatives, such as mephenesin and its analogues, act as centrally-acting skeletal muscle relaxants.[1] These compounds are thought to inhibit polysynaptic reflex arcs in the spinal cord and brainstem, leading to a reduction in muscle hypertonicity without causing significant sedation at therapeutic doses.
Expectorant Activity
Guaifenesin, a well-known derivative, is widely used as an expectorant.[2][3] Its mechanism of action is believed to involve the stimulation of gastrointestinal vagal afferents, which triggers a reflex increase in the secretion of airway fluids. This action helps to thin and loosen mucus, facilitating its removal from the respiratory tract.
NMDA Receptor Antagonism
There is emerging evidence suggesting that some dimethylphenoxy propanediol derivatives may possess NMDA receptor antagonist properties. This activity is of significant interest due to its potential implications in conditions characterized by neuronal hyperexcitability. Mephenesin, for instance, has been suggested to have NMDA-blocking activity.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for representative dimethylphenoxy propanediol derivatives. The data is compiled from various in vitro and in vivo studies and is intended to provide a comparative overview of their potency and efficacy.
| Compound | Target/Assay | Value | Units | Reference |
| Mephenesin | Reduction in polysynaptic flexor reflexes (cat) | 95% reduction | % | [4] |
| Reduction in ventral root potentials (cat) | ~50% reduction | % | [4] | |
| Guaifenesin | LOD (RP-HPLC) | 0.597 | µg/ml | [5] |
| LOQ (RP-HPLC) | 1.991 | µg/ml | [5] | |
| Guaifenesin Maleate Prodrug | Hydrolysis t1/2 (1N HCl) | 2.01 | hours | |
| Guaifenesin Succinate Prodrug | Hydrolysis t1/2 (1N HCl) | 7.03 | hours | |
| Guaifenesin Glutarate Prodrug | Hydrolysis t1/2 (1N HCl) | 7.17 | hours | |
| MK-801 (Reference NMDA Antagonist) | Rescue of glutamate-induced cell death (HESC-derived neurons) | - | - | [6] |
| Ambroxol (Reference Expectorant) | Increase in phenol red secretion (mice) | - | - | [4] |
| Diazepam (Reference Muscle Relaxant) | Rota-rod test (mice) | - | - | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of dimethylphenoxy propanediol derivatives.
In Vivo Assessment of Skeletal Muscle Relaxant Activity: The Rota-rod Test
The Rota-rod test is a standard behavioral assay to assess motor coordination and the muscle relaxant effects of drugs in rodents.
Principle: A rodent is placed on a rotating rod. The ability of the animal to remain on the rod is a measure of its motor coordination and muscle strength. A drug with muscle relaxant properties will decrease the time the animal can stay on the rotating rod.[7]
Apparatus:
-
Rota-rod apparatus with a rotating rod (e.g., 2.5 cm in diameter for mice) with adjustable speed.[7]
Animal Model:
-
Mice (e.g., 20-30 g) are commonly used.[8]
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): Train the mice on the Rota-rod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 1-5 minutes) for 1-3 days prior to the experiment to establish a baseline performance.
-
Baseline Measurement: On the day of the experiment, place each mouse on the Rota-rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[9] Record the latency to fall for each mouse. This serves as the pre-drug baseline.
-
Drug Administration: Administer the test compound (dimethylphenoxy propanediol derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard reference drug, such as diazepam (e.g., 4 mg/kg, i.p.), should also be used.[7][8]
-
Post-Drug Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the accelerating Rota-rod and record the latency to fall.[7]
-
Data Analysis: Compare the post-drug latency to fall with the pre-drug baseline for each group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.
Workflow for Rota-rod Test
Caption: Workflow of the Rota-rod test for muscle relaxant activity.
In Vivo Evaluation of Expectorant Activity: Phenol Red Secretion Assay in Mice
This assay indirectly measures the stimulation of respiratory tract fluid secretion by quantifying the amount of a systemically administered dye that is secreted into the airways.
Principle: Phenol red, when administered intraperitoneally, is absorbed into the bloodstream and subsequently secreted by the submucosal glands in the trachea. An increase in the amount of phenol red in the bronchoalveolar lavage fluid (BALF) indicates an increase in respiratory tract secretion, which is a hallmark of expectorant activity.[4][10]
Animal Model:
-
Mice are typically used.
Procedure:
-
Animal Groups: Divide the mice into several groups: a control group (vehicle), a positive control group (e.g., ambroxol 30-120 mg/kg or guaifenesin 100 mg/kg), and test groups receiving different doses of the dimethylphenoxy propanediol derivative.[4]
-
Drug Administration: Administer the test compounds, vehicle, or positive control orally.
-
Phenol Red Administration: After a specific time (e.g., 30 minutes) following drug administration, inject a solution of phenol red (e.g., 500 mg/kg of a 1.25% w/v suspension) intraperitoneally into each mouse.[4]
-
Euthanasia and Tracheal Lavage: After a set time (e.g., 30 minutes) following phenol red injection, euthanize the mice. Expose the trachea and perform a bronchoalveolar lavage by instilling and then withdrawing a known volume of saline (e.g., 1 mL).
-
Sample Processing: Centrifuge the collected BALF to remove any cells. To the supernatant, add a small amount of 1M NaOH to stabilize the color of the phenol red.[4]
-
Quantification: Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 546 nm) using a spectrophotometer.
-
Data Analysis: Compare the amount of phenol red in the BALF of the test groups to the control group. A significant increase indicates expectorant activity.
Workflow for Phenol Red Secretion Assay
Caption: Workflow of the phenol red secretion assay for expectorant activity.
In Vitro Assessment of NMDA Receptor Antagonism: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.
Principle: The NMDA receptor has specific binding sites for its ligands. A radiolabeled antagonist (e.g., [³H]MK-801) is incubated with a preparation of cell membranes containing NMDA receptors. The amount of radioactivity bound to the membranes is measured. If a test compound is an NMDA receptor antagonist, it will compete with the radioligand for the binding site, resulting in a decrease in the measured radioactivity.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from a specific brain region rich in NMDA receptors (e.g., rat cerebral cortex or hippocampus).
-
Radioligand: A tritiated NMDA receptor antagonist, such as [³H]MK-801.
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Test Compounds: Dimethylphenoxy propanediol derivatives at various concentrations.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptic membrane fraction.
-
Assay Setup: In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801, for non-specific binding), or the test compound at varying concentrations.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Workflow for NMDA Receptor Binding Assay
Caption: Workflow of the in vitro NMDA receptor binding assay.
Signaling Pathways
Gastro-Pulmonary Reflex in Expectorant Action
The expectorant effect of guaifenesin is thought to be mediated by the gastro-pulmonary reflex. This reflex involves the stimulation of vagal afferent nerves in the gastric mucosa, which in turn leads to a reflex stimulation of secretion from the submucosal glands in the respiratory tract.
Caption: The Gastro-Pulmonary Reflex Pathway.
Mechanism of NMDA Receptor Antagonism
NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission. They are unique in that their activation requires both the binding of glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). Uncompetitive NMDA receptor antagonists, like MK-801, block the ion channel pore when it is in the open state.[9]
Caption: Mechanism of Uncompetitive NMDA Receptor Antagonism.
Conclusion and Future Directions
Dimethylphenoxy propanediol derivatives represent a versatile class of compounds with established and potential therapeutic applications. While the muscle relaxant and expectorant properties of specific derivatives are well-documented, the exploration of their NMDA receptor antagonist activity and other potential pharmacological effects is an area ripe for further investigation.
Future research should focus on:
-
Synthesis and Screening of Novel Derivatives: A systematic approach to synthesize and screen a wider range of derivatives will be crucial to understand the structure-activity relationships and to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Comprehensive Pharmacological Profiling: Utilizing a battery of in vitro and in vivo assays to profile novel derivatives against a broader range of biological targets will help to uncover new therapeutic opportunities.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to fully understand the molecular interactions and signaling pathways through which these compounds exert their effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the pharmacological potential of dimethylphenoxy propanediol derivatives. The provided experimental protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Investigating the biological activity of phenoxy propanediol isomers
An In-Depth Technical Guide to Investigating the Biological Activity of Phenoxy Propanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxy propanediol and its structural isomers represent a class of compounds with potential therapeutic applications, yet a comprehensive understanding of their comparative biological activities remains elusive. The most well-studied isomer, 3-(2-methoxyphenoxy)-1,2-propanediol (guaifenesin), is widely used as an expectorant and has demonstrated muscle relaxant properties, possibly mediated through N-methyl-D-aspartate (NMDA) receptor antagonism. However, a significant knowledge gap exists regarding the activities of its ortho-, meta-, and para-isomers, as well as their respective R- and S-enantiomers. This technical guide provides a framework for the systematic investigation of phenoxy propanediol isomers. It consolidates the limited available data, outlines detailed experimental protocols for a tiered screening approach—from in vitro cytotoxicity and target-based assays to in vivo functional assessments—and proposes a hypothetical signaling pathway for its CNS effects. By presenting a clear roadmap for research, this document aims to facilitate a deeper understanding of the structure-activity relationships within this chemical class and unlock its full therapeutic potential.
Introduction to Phenoxy Propanediol Isomers
Phenoxy propanediol is an aromatic ether alcohol with a molecular structure that allows for various isomers. These isomers arise from the substitution pattern on the phenoxy ring (ortho-, meta-, para-) and the stereochemistry at the chiral carbon in the propanediol moiety (R- and S-enantiomers). The most prominent member of this family is guaifenesin, the ortho-methoxy substituted isomer, known for its expectorant effects and potential as a centrally acting muscle relaxant.[1] Emerging evidence suggests that guaifenesin and its structural relatives may exert their effects through modulation of the NMDA receptor, a critical target in neuroscience.[1][2][3]
Despite the widespread use of guaifenesin, there is a notable scarcity of publicly available, direct comparative studies on the biological activities of the various phenoxy propanediol isomers.[1] It is well-established in pharmacology that subtle changes in isomeric structure can lead to significant differences in potency, efficacy, receptor selectivity, and safety profiles.[4] This guide outlines a comprehensive strategy for the synthesis and comparative biological evaluation of phenoxy propanediol isomers.
Current State of Knowledge: Quantitative Data
The available quantitative data is largely confined to the generic 3-phenoxy-1,2-propanediol and its well-known derivative, guaifenesin. Direct comparative data between isomers is not available in the literature.
Table 1: Acute Toxicity Data for 3-Phenoxy-1,2-propanediol
| Species | Route of Administration | LD50 Value | Effects Noted | Reference |
| Mammal (unspecified) | Oral | > 5000 mg/kg | - | [5][6] |
| Mouse | Intraperitoneal | 1240 mg/kg | Flaccid paralysis, muscle weakness | [5][6] |
| Mouse | Oral | 2650 mg/kg | Respiratory depression, altered sleep time, flaccid paralysis | [5][6] |
| Mouse | Subcutaneous | 920 mg/kg | Smooth muscle relaxant | [5] |
| Rat | Oral | > 500 mg/kg | - | [5][6] |
Table 2: Pharmacokinetic Parameters of Guaifenesin (Single Oral Dose)
| Population | Dose | Tmax (Median) | t1/2,z (Mean) | Reference |
| Adults | 600 - 1200 mg | ~0.7 hours | ~0.8 hours | [7][8] |
| Children (2-17 yrs) | 100 - 400 mg | 0.5 hours | ~1 hour | [8][9] |
Proposed Investigational Framework
A systematic evaluation of phenoxy propanediol isomers is necessary to elucidate their structure-activity relationships (SAR). The following workflow is proposed.
Chemical Synthesis
The synthesis of ortho-, meta-, and para- phenoxy propanediol isomers can be achieved through standard ether synthesis, such as the Williamson ether synthesis, by reacting the corresponding phenol (e.g., o-methoxyphenol, m-methoxyphenol) with a suitable three-carbon epoxide or halohydrin (e.g., glycidol, 3-chloro-1,2-propanediol). Chiral synthesis or separation via chiral chromatography would be required to isolate the individual R- and S-enantiomers.
Experimental Protocols: In Vitro Evaluation
This assay serves as an initial screen to determine the general toxicity of the isomers on living cells, establishing a concentration range for subsequent functional assays.
-
Principle : The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Protocol :
-
Cell Plating : Seed a suitable cell line (e.g., HEK293, SH-SY5Y) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of each phenoxy propanediol isomer in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation : Incubate the plates for 24-48 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Presentation :
Table 3: Template for In Vitro Cytotoxicity Data (IC50)
Isomer IC50 (µM) on HEK293 Cells IC50 (µM) on SH-SY5Y Cells o-isomer (R) o-isomer (S) m-isomer (R) m-isomer (S) p-isomer (R) | p-isomer (S) | | |
This assay determines if the isomers can block the ion flux mediated by the NMDA receptor upon activation by its co-agonists, glutamate and glycine.
-
Principle : NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. This assay uses a calcium-sensitive fluorescent dye that is loaded into the cells.[6] When the NMDA receptor channel opens upon agonist stimulation, Ca²⁺ flows into the cell, binds to the dye, and causes an increase in fluorescence. An antagonist will block this channel, preventing the influx of Ca²⁺ and thus inhibiting the fluorescence increase.[6][12]
-
Protocol :
-
Cell Culture : Use a cell line stably expressing NMDA receptor subunits (e.g., HEK293-NR1/NR2A). Plate cells in a 384-well plate.[6]
-
Dye Loading : Load cells with a calcium-sensitive dye (e.g., Calcium 6) by incubating them in a buffer containing the dye for 2 hours at 37°C.[12]
-
Compound Incubation : Wash the cells and add assay buffer containing various concentrations of the test isomers or a known antagonist (e.g., MK-801) as a positive control.
-
Agonist Stimulation & Reading : Use a kinetic plate reader (e.g., FDSS) to measure baseline fluorescence. Inject a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine) into the wells.[13]
-
Data Acquisition : Continue to measure fluorescence intensity for 3-5 minutes to capture the peak calcium influx.
-
-
Signaling Pathway Diagram :
This assay is a critical part of preclinical safety assessment, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[14]
-
Principle : The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. This assay uses the whole-cell patch-clamp technique to directly measure the ionic current flowing through hERG channels in cells stably expressing the channel.[14][15] A test compound's ability to block this current is quantified.
-
Protocol :
-
Cell Preparation : Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension.
-
Patch-Clamp Recording : Perform whole-cell voltage-clamp recordings, either manually or using an automated system (e.g., QPatch, SyncroPatch).[4][14]
-
Voltage Protocol : Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the characteristic "tail current," which is the primary endpoint for assessing hERG block.[14]
-
Compound Application : After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test isomer.
-
Data Acquisition : Record the tail current at each concentration and compare it to the baseline to calculate the percentage of inhibition.
-
-
Data Presentation :
Table 4: Template for hERG Channel Inhibition Data (IC50)
Isomer hERG IC50 (µM) o-isomer (R) o-isomer (S) m-isomer (R) m-isomer (S) p-isomer (R) p-isomer (S) | Positive Control (e.g., E-4031) | |
Experimental Protocol: In Vivo Evaluation
This is a standard behavioral test to assess motor coordination and is widely used to screen for centrally acting muscle relaxant effects.[16]
-
Principle : A rodent is placed on a rotating rod. The time the animal is able to maintain its balance and remain on the rod (latency to fall) is measured. Drugs that cause muscle relaxation or impair motor coordination will decrease this time.[17]
-
Protocol :
-
Animal Acclimation : Acclimate mice (e.g., Swiss albino, 20-30g) to the laboratory conditions.
-
Training : Train the animals on the rotarod apparatus (rotating at a fixed speed, e.g., 20-25 rpm) for 3-5 minutes until they can consistently remain on the rod.[17][18]
-
Baseline Measurement : Record the latency to fall for each animal before drug administration.
-
Drug Administration : Administer the test isomers via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., Diazepam, 4 mg/kg).[17]
-
Post-Treatment Test : At a specified time post-administration (e.g., 30 minutes), place the animals back on the rotarod and record their latency to fall.
-
-
Data Presentation :
Table 5: Template for Rotarod Test Data
Isomer Dose (mg/kg) Mean Latency to Fall (seconds) % Decrease from Baseline Vehicle Control - Positive Control (Diazepam) 4 o-isomer (racemic) 50 100 m-isomer (racemic) 50 100 p-isomer (racemic) 50 | | 100 | | |
Conclusion and Future Directions
The biological activity of phenoxy propanediol isomers is a significantly under-researched area. While guaifenesin provides a starting point with its known muscle relaxant and potential NMDA receptor-modulating activities, a systematic, head-to-head comparison of all positional isomers and enantiomers is crucial for a complete understanding. The investigational framework proposed in this guide—encompassing synthesis, in vitro screening for cytotoxicity, target engagement, and cardiac safety, followed by in vivo functional assessment—provides a rigorous pathway for researchers.
The resulting data will be invaluable for establishing clear structure-activity relationships, potentially identifying isomers with improved potency, selectivity, or safety profiles. Such studies could pave the way for the development of novel therapeutics for conditions involving muscle spasticity, certain types of seizures, or other neurological disorders where NMDA receptor modulation is beneficial.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]
- 8. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 13. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hERG potassium channel assay. [bio-protocol.org]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. scribd.com [scribd.com]
- 18. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
Synthesis of Novel Derivatives from 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the core chemical scaffold, 3-(3,5-Dimethylphenoxy)propane-1,2-diol. This document outlines potential synthetic pathways for the creation of new ether, ester, and carbamate derivatives, providing detailed, albeit exemplary, experimental protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new chemical entities for therapeutic applications. The biological significance of related phenoxy-propanediol compounds, particularly in the realm of anti-inflammatory and anticancer research, underscores the potential of this chemical class.
Core Compound Profile
Compound Name: this compound CAS Number: 59365-66-1 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Structure:
This starting material is a versatile building block for the synthesis of a variety of derivatives due to the presence of primary and secondary hydroxyl groups.
Proposed Synthetic Pathways and Derivatives
The derivatization of this compound can be primarily achieved through reactions targeting its hydroxyl groups. The main classes of derivatives explored in this guide are ethers, esters, and carbamates.
Ether Derivatives
The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups followed by reaction with an alkyl halide.
Ester Derivatives
Esterification can be carried out by reacting the diol with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Both chemical and enzymatic methods are viable.
Carbamate Derivatives
Carbamates can be synthesized by reacting the diol with isocyanates or by a two-step process involving the formation of a chloroformate intermediate followed by reaction with an amine.
Data Presentation: Potential Novel Derivatives
The following tables summarize potential novel derivatives that can be synthesized from this compound, along with their hypothetical properties.
Table 1: Potential Ether Derivatives
| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |
| 3-(3,5-Dimethylphenoxy)-1-methoxypropane-2-ol | -CH₃ | C₁₂H₁₈O₃ | 210.27 | Chemical Intermediate |
| 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol | -CH₂C₆H₅ | C₁₈H₂₂O₃ | 286.37 | Drug Precursor |
| 1-Allyloxy-3-(3,5-dimethylphenoxy)propan-2-ol | -CH₂CH=CH₂ | C₁₄H₂₀O₃ | 236.31 | Polymer Building Block |
Table 2: Potential Ester Derivatives
| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |
| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate | -COCH₃ | C₁₃H₁₈O₄ | 238.28 | Pro-drug |
| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl benzoate | -COC₆H₅ | C₁₈H₂₀O₄ | 300.35 | Bioactive Compound |
| 3-(3,5-Dimethylphenoxy)-1,2-diyl diacetate | Di-acetate | C₁₅H₂₀O₅ | 280.32 | Chemical Intermediate |
Table 3: Potential Carbamate Derivatives
| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |
| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate | -CONHCH₃ | C₁₃H₁₉NO₄ | 253.29 | Pharmaceutical Agent |
| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl phenylcarbamate | -CONHC₆H₅ | C₁₈H₂₁NO₄ | 315.36 | Bioactive Compound |
| 3-(3,5-Dimethylphenoxy)-1,2-diyl bis(ethylcarbamate) | Di-ethylcarbamate | C₁₇H₂₆N₂O₅ | 354.40 | Cross-linking Agent |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of the core compound and its derivatives. These protocols are based on established chemical principles and analogous syntheses of similar compounds.
Synthesis of this compound
This procedure is adapted from the synthesis of a structurally related compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol[1][2].
Reaction Scheme:
3,5-Dimethylphenol + 3-Chloropropane-1,2-diol → this compound
Materials:
-
3,5-Dimethylphenol
-
(Racemic or Chiral) 3-Chloropropane-1,2-diol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Petroleum Ether
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in ethanol, add a solution of NaOH (1.2 eq) in water.
-
Heat the resulting mixture to reflux and stir for 3 hours.
-
Add a solution of 3-chloropropane-1,2-diol (1.1 eq) in ethanol dropwise to the refluxing mixture.
-
Continue to heat at reflux for 15 hours.
-
After cooling to room temperature, reduce the volume of the mixture by approximately two-thirds using a rotary evaporator.
-
Add water to the concentrated mixture and extract with ethyl acetate (4 x volume of water).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude diol by recrystallization from a petroleum ether/ethyl acetate mixture.
Synthesis of Ether Derivatives (Exemplary: 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol)
Reaction Scheme:
This compound + Benzyl Bromide → 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol
Materials:
-
This compound
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Diethyl Ether
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Ester Derivatives (Exemplary: 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate)
Reaction Scheme:
This compound + Acetyl Chloride → 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate
Materials:
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask cooled to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Synthesis of Carbamate Derivatives (Exemplary: 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate)
Reaction Scheme:
This compound + Methyl Isocyanate → 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate
Materials:
-
This compound
-
Methyl Isocyanate
-
Anhydrous Toluene
-
Dibutyltin Dilaurate (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of dibutyltin dilaurate.
-
Heat the mixture to 60 °C.
-
Add methyl isocyanate (1.1 eq) dropwise.
-
Maintain the reaction at 60 °C and stir for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of novel derivatives.
Potential Signaling Pathway Inhibition
Many phenoxy-based compounds exhibit anti-inflammatory properties by inhibiting key signaling pathways. For instance, a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has been shown to suppress inflammatory responses by inhibiting pathways such as NF-κB[3]. The cyclooxygenase (COX) enzymes are also common targets for anti-inflammatory drugs.
Caption: Hypothesized inhibition of the COX pathway by novel derivatives.
This guide provides a framework for the synthesis and potential biological evaluation of novel derivatives of this compound. The provided protocols and data serve as a starting point for further research and development in this promising area of medicinal chemistry.
References
- 1. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]
- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Allyloxy-1,2-propanediol 99 123-34-2 [sigmaaldrich.com]
The Role of 3-(3,5-Dimethylphenoxy)propane-1,2-diol as a Metaxalone Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dimethylphenoxy)propane-1,2-diol, a known process impurity of the skeletal muscle relaxant, metaxalone. The document details its origin, synthesis, and analytical detection methodologies. Furthermore, it discusses the regulatory landscape concerning impurity control and delves into the known signaling pathways of metaxalone, offering context for the importance of purity in the final drug product. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of metaxalone.
Introduction to Metaxalone and its Impurities
Metaxalone, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic effect is primarily attributed to its general depression of the central nervous system.[2][3] The purity of the active pharmaceutical ingredient (API) is a critical attribute that ensures the safety and efficacy of the final drug product.
During the synthesis of metaxalone, various impurities can be generated. These can be process-related impurities, such as unreacted starting materials, intermediates, and by-products, or degradation products that form during storage.[4] One of the key process-related impurities is this compound, often designated as Metaxalone Impurity A.[5][6] Understanding the formation, detection, and control of this impurity is paramount for ensuring the quality of metaxalone.
Profile of this compound (Metaxalone Impurity A)
This compound is a key intermediate in one of the synthetic routes for metaxalone.[7] Its presence in the final drug substance indicates an incomplete reaction or inadequate purification.
| Parameter | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | Metaxalone Impurity A, 3-(3,5-Dimethylphenoxy)-1,2-propanediol | [5][6] |
| CAS Number | 59365-66-1 | [5] |
| Molecular Formula | C₁₁H₁₆O₃ | [5] |
| Molecular Weight | 196.24 g/mol | [9] |
Synthesis and Formation of the Impurity
This compound is synthesized as a precursor to metaxalone. A common synthetic pathway involves the reaction of 3,5-dimethylphenol with a glycidol derivative.
A general synthesis scheme is as follows:
A mixture of 3,5-dimethylphenol and (±)-glycidol is refluxed in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.[9] The reaction is monitored for completion. After the reaction, the solvent is removed, and the resulting residue is purified, typically by silica gel column chromatography, to yield this compound as a white solid.[9]
This intermediate is then further reacted to form the final metaxalone molecule. The presence of this compound in the final API is therefore a direct result of an incomplete cyclization reaction or inefficient purification of the final product.
References
- 1. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase A inhibition by toxic concentrations of metaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. This compound | 59365-66-1 [chemicalbook.com]
An In-depth Technical Guide to 3-(3,5-Dimethylphenoxy)propane-1,2-diol: Exploring Potential in Advanced Materials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 3-(3,5-Dimethylphenoxy)propane-1,2-diol is primarily documented as an impurity in the synthesis of the muscle relaxant Metaxalone.[1] Its application in materials science is not yet established. This guide explores its potential applications based on the known properties of structurally similar compounds, such as other aromatic diols and glycerol ethers. The experimental protocols provided are illustrative and would require significant adaptation and validation.
Introduction
This compound is an organic compound characterized by a dimethylphenoxy group attached to a propane-1,2-diol moiety. While its primary context in scientific literature is as a chemical intermediate and an impurity in pharmaceutical manufacturing, its molecular structure suggests intriguing possibilities for its use in materials science.[1] The presence of both a rigid aromatic ring and reactive hydroxyl groups makes it a candidate for the development of novel polymers and functional materials. This document will provide an overview of its known properties and extrapolate its potential utility in the realm of materials science, supported by generalized experimental protocols and conceptual workflows.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. These properties are foundational for considering its processing and potential performance in material applications.
| Property | Value | Reference |
| CAS Number | 59365-66-1 | |
| Molecular Formula | C₁₁H₁₆O₃ | |
| Molecular Weight | 196.24 g/mol | [2] |
| Melting Point | 47-49 °C | |
| Appearance | White solid |
Potential Applications in Materials Science
The bifunctional nature of this compound, with its two hydroxyl groups, allows it to act as a monomer in polymerization reactions. The inclusion of the aromatic ring can impart desirable properties such as thermal stability, rigidity, and specific optical or mechanical characteristics to the resulting polymer.
Aromatic diols are frequently used to introduce rigidity and improve the thermal properties of polyesters and polyurethanes. The dimethylphenoxy group in this compound could serve a similar function. By reacting it with diacids or diisocyanates, novel polymers with potentially high glass transition temperatures and thermal stability could be synthesized. These materials could find applications in high-performance coatings, adhesives, and engineering plastics.
The hydroxyl groups of this compound can react with epoxy groups, making it a potential modifier for epoxy resins. Its incorporation could enhance the toughness, flexibility, and adhesion of the cured resin. Such modified epoxies could be valuable in advanced composites, electronic packaging, and industrial coatings.
Glycerol ethers, which share the propane-1,2-diol structure, are known to be effective in coating and adhesive formulations as crosslinking agents and adhesion promoters. The aromatic nature of this compound could contribute to improved chemical resistance and durability in these applications.
Experimental Protocols (Hypothetical)
The following protocols are generalized procedures for how this compound could be used in material synthesis. These are based on standard methods for similar compounds and would need to be optimized.
A reported synthesis for this compound is as follows:
-
Materials: 3,5-dimethylphenol, (±)-glycidol, triethylamine, ethanol, petroleum ether, ethyl acetate.
-
Procedure:
-
A mixture of 3,5-dimethylphenol (5.00 g, 40.93 mmol), (±)-glycidol (2.72 mL, 41.01 mmol), triethylamine (0.29 mL, 2.08 mmol), and ethanol (25 mL) is heated and refluxed for approximately 7 hours.
-
Upon completion of the reaction, ethanol is removed by distillation under reduced pressure.
-
The residue is purified by silica gel column chromatography using a 25% ethyl acetate in petroleum ether solution as the eluent.
-
The final product is obtained as a white solid.
-
-
Materials: this compound, adipoyl chloride, pyridine, dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.96 g, 10 mmol) and pyridine (1.6 mL, 20 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in dichloromethane (20 mL) to the flask with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the resulting solution with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the polyester.
-
The polymer can then be characterized by techniques such as GPC, NMR, and DSC.
-
Visualizations
The following diagrams illustrate conceptual workflows and reactions relevant to the exploration of this compound in materials science.
Caption: General reaction scheme for polyester synthesis.
Caption: Workflow for evaluating a new material component.
Conclusion
While this compound is currently recognized for its role in pharmaceutical synthesis, its chemical structure holds untapped potential for the field of materials science. Its combination of a rigid aromatic core and reactive hydroxyl groups makes it a promising candidate for the development of new polymers and functional materials. The exploration of this and similar molecules could lead to the creation of advanced materials with tailored properties. Further research is necessary to synthesize and characterize materials incorporating this diol to validate its potential and explore its performance in various applications.
References
A Technical Guide to the Solubility of 3-(3,5-Dimethylphenoxy)propane-1,2-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-(3,5-Dimethylphenoxy)propane-1,2-diol, a key intermediate in the synthesis of various organic molecules. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol based on the widely accepted shake-flask method, a template for data presentation, and a visual representation of the experimental workflow. This guide serves as a practical resource for researchers needing to characterize the solubility of this compound in various organic solvents for applications in synthesis, purification, and formulation.
Introduction
This compound is an organic compound utilized in chemical synthesis, for instance, as an impurity in the production of the muscle relaxant Metaxalone.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies like crystallization, and for its use in various formulations.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been published in peer-reviewed literature or chemical databases. To facilitate direct comparison of experimentally determined values, the following table structure is recommended for data presentation.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | Data | Data | Shake-Flask |
| e.g., Acetone | e.g., 25 | Data | Data | Shake-Flask |
| e.g., Ethyl Acetate | e.g., 25 | Data | Data | Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data | Data | Shake-Flask |
| e.g., Toluene | e.g., 25 | Data | Data | Shake-Flask |
| e.g., Methanol | e.g., 25 | Data | Data | Shake-Flask |
Experimental Protocol for Solubility Determination
The following section details a generalized protocol for determining the equilibrium solubility of this compound using the shake-flask method. This method is considered the gold standard for measuring equilibrium solubility.[4]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Screw-cap vials or flasks
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent should be prepared to create a calibration curve for concentration analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. The suspension is then centrifuged to pellet the remaining solid.
-
Sample Analysis: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, the sample should be immediately filtered through a syringe filter. The filtrate, which represents the saturated solution, is then diluted with the solvent to a concentration that falls within the range of the calibration curve. The concentration is determined using a validated analytical method, such as HPLC.
-
Data Reporting: The solubility is calculated from the measured concentration and reported in units such as g/100 mL or mol/L at the specified temperature.
3.3. Visualization of the Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.
Conclusion
This guide provides a foundational framework for researchers and scientists to systematically determine and report the solubility of this compound in various organic solvents. The provided experimental protocol and data presentation structure are intended to promote consistency and comparability of results across different laboratories. Accurate solubility data is essential for the effective application of this compound in research and development.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.
Introduction 3-(3,5-Dimethylphenoxy)propane-1,2-diol is a key chemical intermediate and a known impurity in the synthesis of Metaxalone, a widely used muscle relaxant.[1] The presence and quantity of this diol must be carefully monitored to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique ideal for this purpose. This application note details a reverse-phase HPLC (RP-HPLC) method developed for the reliable quantification of this compound.
Principle of the Method The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an organic solvent and water.[2][3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar aromatic compound, is well-retained on the C18 column and can be eluted by adjusting the polarity of the mobile phase.[4] Detection is achieved using a UV detector, as the phenoxy group in the molecule provides a chromophore suitable for UV absorption.
Experimental Protocols
1. Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
2. Chemicals and Reagents
-
This compound Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (AR Grade).
3. Chromatographic Conditions A summary of the optimized chromatographic conditions is presented in the table below. These parameters are based on established methods for similar aryloxypropanediol compounds like Mephenesin.[5][6][7]
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., Spheri-5 RP-18), 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Table 1: Optimized HPLC Conditions |
4. Preparation of Solutions
-
Mobile Phase Preparation: Mix 500 mL of Acetonitrile and 500 mL of HPLC grade water. Adjust the pH of the mixture to 3.0 using diluted phosphoric acid. Degas the solution for 15 minutes in a sonicator or by online degasser before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of approximately 100 µg/mL of the analyte. Filter the solution through a 0.45 µm syringe filter before injection.
Method Development Workflow and System Suitability
The development of a robust HPLC method follows a logical progression from initial screening to final validation. The workflow ensures that the chosen parameters provide optimal separation and quantification.
Caption: Logical workflow for HPLC method development.
The quality of chromatographic separation is influenced by several interconnected factors. Understanding these relationships is key to effective method troubleshooting and optimization.
Caption: Key factors influencing chromatographic separation.
System Suitability Testing (SST) Before sample analysis, the chromatographic system must meet predefined performance criteria. A working standard solution (100 µg/mL) should be injected five times. The results must comply with the limits specified in Table 2.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time (t_R) | ~ 4.5 min | 4.62 min |
| Tailing Factor (T_f) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 7800 |
| Repeatability of Area (%RSD) | ≤ 2.0% | 0.85% |
| Table 2: System Suitability Parameters and Hypothetical Data |
Considerations for Chiral Separation
This compound contains a chiral center, meaning it exists as a pair of enantiomers. While the described reverse-phase method is suitable for quantifying the total amount of the compound, it will not separate the (R) and (S) enantiomers. If the analysis of individual enantiomers is required, a dedicated chiral HPLC method must be developed.
Chiral separations are typically achieved using a Chiral Stationary Phase (CSP).[8] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices for separating diol enantiomers.[9][10] The mobile phase for such separations is often a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[9] Development of a chiral method is an empirical process that involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.
Conclusion The reverse-phase HPLC method detailed in this application note is simple, specific, and reliable for the quantitative determination of this compound. The method uses common reagents and a standard C18 column, making it easily transferable to most quality control laboratories. The provided system suitability criteria ensure the generation of accurate and reproducible data. For enantiomer-specific analysis, the development of a separate chiral HPLC method is recommended.
References
- 1. This compound | 59365-66-1 [chemicalbook.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. Separation of Mephenesin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Determination of 3-(3,5-Dimethylphenoxy)propane-1,2-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the quantitative analysis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic compound relevant in the synthesis of muscle relaxants, such as Metaxalone, where it can be present as an impurity.[1][2] The accurate quantification of this diol is essential for quality control and safety assessment in pharmaceutical manufacturing. The methodology described herein is based on established principles for the analysis of structurally similar glycerol ether derivatives and provides a robust framework for sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.[3][4][5]
Introduction
This compound is a substituted glycerol ether with a molecular weight of 196.24 g/mol .[6][7][8] Its chemical structure, featuring a polar diol group and a non-polar dimethylphenoxy group, presents analytical challenges. Gas chromatography is a suitable technique for its separation, but the high boiling point (372.7°C) and the presence of hydroxyl groups necessitate derivatization to improve volatility and thermal stability, ensuring sharp chromatographic peaks and reproducible results.[6] This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, a common and effective derivatization agent for hydroxyl groups.[9][10]
The subsequent analysis by mass spectrometry in Selected Ion Monitoring (SIM) mode provides the high selectivity and sensitivity required for accurate quantification in complex matrices. This method is analogous to validated protocols for other propanediol compounds, ensuring a high degree of confidence in its applicability.[3][11]
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (Purity ≥95%), Internal Standard (IS) such as 3-(3-Methoxyphenoxy)propane-1,2-diol or a stable isotope-labeled analog.
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (HPLC grade), Pyridine (Anhydrous).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reagents: Anhydrous Sodium Sulfate.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity column is recommended. For example, a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Measurement: Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of drug substance) into a 15 mL centrifuge tube.
-
Dissolution: Dissolve the sample in 5 mL of a suitable solvent, such as methanol or water.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution.
-
Extraction: Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dried residue from step 2.3.7, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following table summarizes the recommended instrumental parameters for the GC-MS analysis.
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 10 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Parameters
Calibration curves should be prepared by analyzing standard solutions at a minimum of five concentration levels. The quantitative data can be summarized as follows. Note: The m/z values are hypothetical for the di-TMS derivative and should be confirmed by analyzing a pure standard in full scan mode.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | ~15.5 | 207 | 179 | 340 (M+) |
| Internal Standard-TMS | Varies | TBD | TBD | TBD |
Method Validation Summary
A summary of typical validation parameters for this type of assay is provided below. Actual values must be determined during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy & Precision within ±20% |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Experimental workflow for GC-MS quantification.
Proposed Fragmentation Pathway
This diagram illustrates the structure of the derivatized analyte and a logical fragmentation pattern that could be observed in the mass spectrometer.
Caption: Proposed fragmentation of the derivatized analyte.
References
- 1. This compound | 59365-66-1 [chemicalbook.com]
- 2. 3-3,5-dimethylphenoxy Propane-1,2-diol | 59365-66-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 59365-66-1 [chemnet.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. 3-(3,5-dimethyl-phenoxy)-propane-1,2-diol|59365-66-1 - Debyesci [debyesci.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 3-methoxypropane-1,2-diol and cycli diglycerols (by-products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study | OIV [oiv.int]
Application Notes and Protocols for 3-(3,5-Dimethylphenoxy)propane-1,2-diol as a Key Starting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethylphenoxy)propane-1,2-diol is a valuable key starting material (KSM) in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a substituted phenoxy group and a diol moiety, makes it a versatile building block for creating a variety of molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the skeletal muscle relaxant, Metaxalone.
Application: Synthesis of Metaxalone
This compound is a crucial intermediate in the synthesis of Metaxalone, a centrally acting skeletal muscle relaxant.[1][2][3] The synthesis is a two-step process that begins with the formation of the KSM itself, followed by a cyclization reaction to yield the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The overall synthetic scheme for Metaxalone from 3,5-dimethylphenol is illustrated below. This compound serves as the key intermediate in this pathway.
Caption: Synthesis of Metaxalone via this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to Metaxalone, as reported in various sources.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 3,5-Dimethylphenol, 3-Chloro-1,2-propanediol, Base (e.g., NaOH) | [4][5][6] |
| Reaction Temperature | 80-100°C | [4][5][6] |
| Purity | High (used directly in next step) | [4][5][6] |
Table 2: Synthesis of Metaxalone from this compound
| Parameter | Value | Reference |
| Reactants | This compound, Urea | [4][5][6] |
| Solvent/Catalyst | Polyalkylene glycol | [4][5][6] |
| Reaction Temperature | 150-205°C | [4][5][6] |
| Yield | 95% | [4][5][6] |
| Purity | 99-99.5% | [4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (KSM)
This protocol is based on the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propanediol in the presence of a base.[4][5][6]
Materials:
-
3,5-Dimethylphenol
-
3-Chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide at room temperature. External cooling may be applied to manage any exotherm.
-
To this mixture, add 3-chloro-1,2-propanediol.
-
Slowly raise the temperature of the reaction mixture to approximately 80-100°C.
-
Maintain the reaction at this temperature, with stirring, until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete, cool the mixture and add toluene to extract the product.
-
The organic layer containing the crude this compound can be washed with water and then concentrated under reduced pressure to yield the crude product, which can be purified or used directly in the next step.
Protocol 2: Synthesis of Metaxalone from this compound
This protocol describes the cyclization of the KSM with urea to form Metaxalone.[4][5][6]
Materials:
-
This compound
-
Urea
-
Polyethylene glycol (PEG)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
To the crude or purified this compound, add polyethylene glycol at room temperature.
-
Heat the reaction mixture to 60-90°C and then slowly raise the temperature to 150-160°C.
-
Slowly add molten urea to the reaction mixture while maintaining the temperature at 150-160°C.
-
After the addition of urea is complete, heat the reaction mixture to 200-205°C and maintain this temperature until the reaction is complete.
-
Cool the reaction mixture and add ethyl acetate to dissolve the crude Metaxalone.
-
Treat the ethyl acetate solution with a small amount of hydrochloric acid.
-
Filter the precipitated product and dry it to obtain Metaxalone.
-
The purity of the final product can be determined by HPLC. A purity of 99-99.5% with a yield of 95% has been reported.[4][5][6]
Mechanism of Action of Metaxalone: Central Nervous System Depression
The exact mechanism of action of Metaxalone is not fully understood, but it is believed to be a result of general depression of the central nervous system (CNS).[1][7][8] It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. The muscle relaxant effects are likely due to its sedative properties.
Caption: Proposed mechanism of action of Metaxalone.
Experimental Workflow
The following diagram illustrates the overall workflow from the starting materials to the final purified active pharmaceutical ingredient, Metaxalone.
Caption: Workflow for the synthesis of Metaxalone.
Conclusion
This compound is a critical key starting material for the efficient synthesis of the muscle relaxant Metaxalone. The provided protocols and data offer a comprehensive guide for researchers and drug development professionals in utilizing this versatile intermediate. The straightforward two-step synthesis with high yields and purity makes this an attractive route for the production of Metaxalone. Further research could explore the use of this KSM in the synthesis of other novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 59365-66-1 | this compound [jayfinechem.com]
- 4. US20110306773A1 - Process for preparation of metaxalone - Google Patents [patents.google.com]
- 5. Process for preparation of metaxalone - Eureka | Patsnap [eureka.patsnap.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 8. Muscle relaxants | PPT [slideshare.net]
Application of 3-(3,5-Dimethylphenoxy)propane-1,2-diol in Dye Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Based on available data, 3-(3,5-Dimethylphenoxy)propane-1,2-diol is recognized as a chemical intermediate with applications in organic and dye intermediate synthesis.[1] While specific, publicly documented syntheses of commercial dyes using this exact molecule are not prevalent in the reviewed literature, its chemical structure lends itself to being a valuable precursor, particularly as a coupling component in the synthesis of azo disperse dyes.
This document provides detailed application notes and a hypothetical, yet plausible, experimental protocol for the synthesis of a novel azo disperse dye using this compound. This protocol is constructed based on established principles of azo dye synthesis and the known reactivity of phenolic compounds.
Application Notes
Compound: this compound CAS Number: 59365-66-1
Potential Application: As a coupling component in the synthesis of azo disperse dyes for hydrophobic textile fibers like polyester.
Chemical Rationale: The structure of this compound is well-suited for this application. The substituted phenolic ring provides a site for electrophilic substitution by a diazonium salt, a key reaction in forming the chromophoric azo group (-N=N-). The two hydroxyl groups on the propane-1,2-diol side chain can increase the dye's affinity for polyester fibers through hydrogen bonding and may enhance its solubility characteristics during the dyeing process. The 3,5-dimethyl substitution on the phenoxy ring can contribute to the dye's stability, lightfastness, and final color.
The hypothetical synthesis detailed below outlines the preparation of a monoazo disperse dye from this compound and a common diazo component, 4-nitroaniline, which would be expected to produce a dye in the yellow to orange spectrum.
Experimental Protocols
Hypothetical Synthesis of a Novel Azo Disperse Dye
This protocol details the laboratory-scale synthesis of a hypothetical azo disperse dye, namely 4-((4-nitrophenyl)diazenyl)-3-(3,5-dimethylphenoxy)propane-1,2-diol.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Glass beakers (250 mL and 500 mL)
-
Magnetic stirrer with stirring bar
-
Buchner funnel with appropriate filter paper
-
pH indicator strips or a calibrated pH meter
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Vacuum oven
Part 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, prepare a solution by dissolving 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to a temperature between 0 and 5 °C using an ice bath, while continuously stirring.
-
In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution. It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization reaction goes to completion. The resulting clear solution contains the 4-nitrobenzenediazonium chloride.
Part 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.12 g (0.01 mol) of this compound in 50 mL of a 10% (w/v) aqueous solution of sodium hydroxide.
-
Cool this solution to between 0 and 5 °C in an ice bath.
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cooled solution of the coupling component.
-
Throughout the addition, monitor the pH of the reaction mixture and maintain it between 8 and 9 by adding a 10% sodium hydroxide solution as necessary.
-
Continue to stir the reaction mixture for 2 to 3 hours at 0-5 °C to ensure the coupling reaction is complete.
-
Upon completion, neutralize the mixture to a pH of 7 using dilute hydrochloric acid.
-
Precipitate the synthesized dye by adding a sufficient amount of sodium chloride to the mixture.
-
Collect the crude dye precipitate by vacuum filtration using a Buchner funnel and wash it with cold distilled water until the filtrate is neutral and free of excess salt.
Part 3: Purification and Drying
-
Purify the crude dye by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
-
Dry the purified dye crystals in a vacuum oven at a temperature of 60 °C until a constant weight is achieved.
Data Presentation
The following table summarizes the expected, hypothetical data for the synthesized novel azo disperse dye.
| Parameter | Expected Outcome |
| Product Name | 4-((4-nitrophenyl)diazenyl)-3-(3,5-dimethylphenoxy)propane-1,2-diol |
| Molecular Formula | C₁₇H₁₉N₃O₅ |
| Molecular Weight | 345.35 g/mol |
| Expected Yield | 80-90% |
| Appearance | Orange to Red Crystalline Powder |
| Melting Point | 145-150 °C |
| Purity (by HPLC) | >97% |
| λmax (in DMF) | 460-480 nm |
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for a novel azo disperse dye.
References
Application Notes and Protocols for the Chiral Separation of 3-(3,5-Dimethylphenoxy)propane-1,2-diol Enantiomers
Introduction
3-(3,5-Dimethylphenoxy)propane-1,2-diol is a chiral compound with potential applications in pharmaceutical and chemical industries. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of reliable analytical methods for their separation and quantification is crucial for research, development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound. The method is based on the successful separation of structurally similar aryloxy-propane-1,2-diols and beta-blockers using a polysaccharide-based chiral stationary phase. It is intended to serve as a starting point for method development and will require optimization and validation for specific applications.
Quantitative Data Summary
The following table presents illustrative data for a successful chiral separation of a racemic mixture of this compound based on typical performance for analogous compounds on a polysaccharide-based chiral stationary phase. This data is intended as a guide for expected results.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 12.5 | 15.2 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Capacity Factor (k') | 4.2 | 5.1 |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
Experimental Protocol
This protocol details the proposed HPLC method for the chiral separation of this compound enantiomers.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Chemicals:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Racemic this compound reference standard.
-
2. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Preparation of Mobile Phase
-
Measure 900 mL of HPLC-grade hexane and 100 mL of HPLC-grade isopropanol.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
4. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase as required to achieve a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Experimental Procedure
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detector to 272 nm.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for 20 minutes.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
6. System Suitability
To ensure the validity of the results, the following system suitability parameters should be monitored:
-
Resolution (R_s): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the peak areas for six replicate injections of the standard solution should be less than 2.0%.
Method Optimization Notes
-
Mobile Phase Composition: The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention times. Increasing the percentage of isopropanol will generally decrease retention times. Other alcohols, such as ethanol, can also be evaluated as the polar modifier.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Varying the column temperature can affect selectivity. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C).
Visualizations
Caption: Workflow for the chiral HPLC separation of this compound.
Application Notes and Protocols for the Synthesis and Evaluation of Phenoxy-propan-2-ol Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of novel phenoxy-propan-2-ol derivatives, specifically 1-phenoxy-3-((phenylethynyl)selanyl)propan-2-ol compounds, and their subsequent evaluation as potential anticancer agents. Detailed methodologies for a copper-catalyzed three-component cascade synthesis, assessment of cytotoxic activity using the MTT assay, and analysis of the mechanism of action through flow cytometry-based apoptosis and cell cycle assays are presented. The protocols are intended to provide researchers in oncology and medicinal chemistry with a robust framework for the discovery and preclinical characterization of this promising class of compounds.
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a critical endeavor in pharmaceutical research. Phenoxy-propan-2-ol derivatives have emerged as a scaffold of interest due to their diverse biological activities. Recent studies have demonstrated that incorporating a phenylethynylselanyl moiety can impart potent anti-proliferative properties to these molecules. These novel derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various human cancer cell lines, making them attractive candidates for further development.[1] This application note provides detailed protocols for the synthesis and in vitro anticancer evaluation of these compounds.
Synthesis of 1-Phenoxy-3-((phenylethynyl)selanyl)propan-2-ol Derivatives
The synthesis is achieved via a copper-catalyzed three-component cascade reaction. This method provides an efficient route to the target compounds from readily available starting materials.
Materials and Reagents
-
Substituted Propynoic Acids
-
Substituted Epoxides (e.g., phenoxymethyl oxirane)
-
Selenium powder (Se)
-
Copper(II) Chloride (CuCl₂)
-
Tetra-n-butylammonium iodide (TBAI)
-
1,10-Phenanthroline (1,10-phen)
-
Cesium Carbonate (Cs₂CO₃)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth
-
Petroleum Ether
Synthesis Protocol
-
To a 25-mL glass reaction vessel, add the substituted propynoic acid (0.2 mmol), the corresponding epoxide (0.6 mmol), selenium powder (0.6 mmol), CuCl₂ (0.02 mmol), TBAI (0.4 mmol), 1,10-phen (0.02 mmol), and Cs₂CO₃ (0.6 mmol).
-
Add 2 mL of H₂O to the vessel.
-
Stir the reaction mixture vigorously at 50 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add 10 mL of ethyl acetate to the mixture.
-
Filter the mixture through a pad of diatomaceous earth to remove solid residues.
-
The filtrate is collected, and the organic layer is separated.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 7:1 v/v) as the eluent to afford the pure phenoxy-propan-2-ol derivative.[1]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Protocols for Anticancer Activity Evaluation
A series of in vitro assays are essential to determine the anticancer potential of the newly synthesized derivatives. The following protocols describe methods to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing a quantitative assessment of cytotoxicity.
3.1.1. Protocol
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, RKO) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized phenoxy-propan-2-ol derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
3.2.1. Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
3.3.1. Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Results and Data Presentation
The anti-proliferative activities of the synthesized phenoxy-propan-2-ol derivatives are typically evaluated against a panel of human cancer cell lines. The results are expressed as IC₅₀ values.
Table 1: Anti-proliferative Activity of Phenoxy-((phenylethynyl)selanyl)propan-2-ol Derivatives (Series 3) against Various Cancer Cell Lines. [1]
| Compound | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. RKO (Colon) |
| 3a | >3000 | 882.00 ± 0.74 | 119.23 ± 0.44 |
| 3b | 203.10 ± 0.52 | 65.28 ± 0.24 | 71.39 ± 0.29 |
| 3c | 52.23 ± 0.43 | 44.94 ± 0.05 | 47.60 ± 0.19 |
| 3g | 0.45 ± 0.01 | 0.88 ± 0.02 | 0.79 ± 0.02 |
| 3h | 0.38 ± 0.01 | 0.79 ± 0.02 | 0.58 ± 0.01 |
Table 2: Anti-proliferative Activity of Phenoxy-((phenylethynyl)selanyl)propan-2-ol Derivatives (Series 4) against Various Cancer Cell Lines.
| Compound | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. RKO (Colon) |
| 4a | 5.34 ± 0.05 | 9.07 ± 0.12 | 11.23 ± 0.23 |
| 4b | 4.98 ± 0.08 | 7.89 ± 0.15 | 9.87 ± 0.18 |
| 4c | 6.12 ± 0.07 | 10.21 ± 0.21 | 12.54 ± 0.26 |
| 4d | 3.89 ± 0.04 | 6.54 ± 0.11 | 8.12 ± 0.14 |
Data presented as mean ± SD from representative experiments.
Signaling Pathways
The anticancer effects of phenoxy-propan-2-ol derivatives are often associated with the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
These compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
G2/M Cell Cycle Arrest Pathway
The compounds can cause an accumulation of cells in the G2/M phase of the cell cycle by modulating the activity of key regulatory proteins, such as Cyclin B1 and CDK1.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and preclinical evaluation of phenoxy-propan-2-ol derivatives as potential anticancer agents. The described methods are robust and can be adapted for high-throughput screening and detailed mechanism-of-action studies. The promising anti-proliferative activity and the ability to induce apoptosis and cell cycle arrest highlight the therapeutic potential of this chemical class, warranting further investigation in the field of oncology drug discovery.
References
Application Notes and Protocols for 3-(3,5-Dimethylphenoxy)propane-1,2-diol in Photoresist Synthesis
Disclaimer: The following application notes and protocols are a scientifically plausible, hypothetical application of 3-(3,5-Dimethylphenoxy)propane-1,2-diol in photoresist synthesis. As of the current literature survey, the direct use of this specific diol in photoresist formulations is not extensively documented. The protocols provided are based on established chemical principles for photoresist design and synthesis.
Introduction
This compound is a versatile chemical intermediate.[1][2] Its aromatic structure suggests potential for imparting etch resistance in photoresist formulations, a critical characteristic for pattern transfer in microfabrication. The diol functionality allows for its conversion into a crosslinkable monomer, making it a candidate for negative-tone photoresist applications. This document outlines the synthesis of a di(meth)acrylate monomer from this compound and its formulation into a hypothetical chemically amplified negative-tone photoresist.
Monomer Synthesis: 3-(3,5-Dimethylphenoxy)propane-1,2-diyl bis(2-methylacrylate) (DMP-DMA)
The diol can be converted to a dimethacrylate monomer (DMP-DMA) via esterification with methacryloyl chloride. This monomer can then act as a crosslinker in the photoresist formulation.
Experimental Protocol: Synthesis of DMP-DMA
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.
-
Acylation: Slowly add methacryloyl chloride (2.2 equivalents) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3,5-Dimethylphenoxy)propane-1,2-diyl bis(2-methylacrylate) (DMP-DMA) monomer.
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Weight | 334.40 g/mol |
| ¹H NMR | Peaks corresponding to aromatic protons, methine and methylene protons of the propane backbone, and vinyl and methyl protons of the methacrylate groups. |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester), ~1635 (C=C, vinyl), ~1160 (C-O, ester) |
Photoresist Formulation
A negative-tone chemically amplified photoresist can be formulated using the synthesized DMP-DMA monomer as a crosslinker, a photoacid generator (PAG), a quencher, and a suitable solvent. Upon exposure to deep ultraviolet (DUV) light, the PAG generates a strong acid, which catalyzes the crosslinking of the DMP-DMA monomer during a post-exposure bake (PEB). The crosslinked regions become insoluble in the developer, forming the negative-tone pattern.
Hypothetical Photoresist Formulation: n-DMP-1
| Component | Role | Concentration (wt% of total solids) | Example |
| DMP-DMA Monomer | Crosslinker & Etch Resistance | 80-95% | - |
| Photoacid Generator (PAG) | Acid Source | 5-15% | Triphenylsulfonium triflate |
| Quencher (Base) | Acid Diffusion Control | 0.1-2% | Tri-n-octylamine |
| Solvent | Casting Solvent | To make 5-15 wt% total solids | Propylene glycol monomethyl ether acetate (PGMEA) |
Photolithography Protocol
Substrate Preparation:
-
Start with a clean silicon wafer.
-
Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by vapor priming or spin coating.
Photoresist Processing:
-
Spin Coating: Dispense the n-DMP-1 photoresist onto the center of the wafer. Spin coat at 1500-3000 rpm for 30-60 seconds to achieve a desired film thickness (e.g., 100-500 nm).
-
Soft Bake: Bake the coated wafer on a hotplate at 90-110°C for 60 seconds to remove the solvent.
-
Exposure: Expose the photoresist-coated wafer to DUV radiation (e.g., 248 nm) through a photomask. The exposure dose will need to be optimized but can be in the range of 10-50 mJ/cm².
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at 100-130°C for 60-90 seconds to drive the acid-catalyzed crosslinking reaction.
-
Development: Immerse the wafer in a developer solution, such as 0.26N tetramethylammonium hydroxide (TMAH), for 30-60 seconds. The unexposed regions will dissolve.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Hard Bake (Optional): Bake the wafer at 110-130°C for 60-120 seconds to further cure the patterned resist and improve its etch resistance.
Visualizations
Caption: Workflow for the synthesis of the DMP-DMA monomer.
References
Application Notes and Protocols for the Characterization of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethylphenoxy)propane-1,2-diol is an organic compound that serves as an impurity in the synthesis of Metaxalone, a muscle relaxant.[1] Its structural analysis and quantification are crucial for quality control and regulatory compliance in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques. While specific validated methods for this exact molecule are not widely published, the following protocols are based on established methods for structurally similar aryloxypropanediols and published data on the target compound.
I. Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.62 | s | 1H | Ar-H |
| 6.55 | s | 2H | Ar-H |
| 4.04-4.12 | m | 1H | -CH(OH)- |
| 3.94-4.04 | m | 2H | -CH₂(O)- |
| 3.68-3.87 | m | 2H | -CH₂(OH) |
| 2.28 | s | 6H | Ar-(CH₃)₂ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and assign the chemical shifts.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
IR (film):
| Wavenumber (cm⁻¹) | Functional Group |
| 3383 | O-H (alcohol) |
| 2923, 2875 | C-H (alkane) |
| 1600 | C=C (aromatic) |
| 1462 | C-H (bend) |
| 1324 | C-O (ether/alcohol) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups.
C. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
MS (Electrospray Ionization - ESI):
| m/z | Assignment |
| 197 | [M+H]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
II. Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in the presence of impurities or in complex matrices. The following protocols are adapted from methods for the closely related compound, 3-(3-methoxyphenoxy)propane-1,2-diol, and are expected to be suitable with minor modifications.
A. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of non-volatile compounds like aryloxypropanediols.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate in Water (pH 3.2 with H₃PO₄) : Methanol (90:10) |
| Mobile Phase B | 0.02 M Potassium Dihydrogen Phosphate in Water (pH 3.2 with H₃PO₄) : Methanol (10:90) |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Experimental Protocol: HPLC Analysis
-
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.2 with phosphoric acid. Mix 900 mL of this buffer with 100 mL of HPLC grade methanol. Filter and degas.[2]
-
Mobile Phase B: Mix 100 mL of the above buffer with 900 mL of HPLC grade methanol. Filter and degas.[2]
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent to get a 1000 µg/mL stock solution. Prepare working standards by serial dilution.[2]
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the diluent.
-
-
System Suitability: Equilibrate the HPLC system with the mobile phase. Inject a standard solution to ensure system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility) are met.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard for quantification.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of semi-volatile compounds.
Proposed GC-MS Method Parameters:
| Parameter | Condition |
| Column | Polar column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 90°C (2 min), ramp at 10°C/min to 165°C (6 min), ramp at 4°C/min to 250°C (5 min) |
| Injection Port | 250°C, Splitless mode |
| Injection Volume | 1 µL |
| MS Transfer Line | 250°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add an appropriate internal standard.
-
Add 10 g of potassium carbonate and mix.
-
Cool the mixture and add 1 mL of diethyl ether.
-
Homogenize for 5 minutes and centrifuge at 4000 rpm for 5 minutes.[3][4]
-
Transfer the upper organic layer to a GC vial containing a drying agent (e.g., molecular sieves).[3][4]
-
-
Instrumentation: Set up the GC-MS system with the parameters listed above.
-
Analysis: Inject the prepared sample extract into the GC-MS.
-
Data Analysis: Identify the compound based on its retention time and mass spectrum. The mass spectrum can be compared to a library or the fragmentation pattern can be interpreted.
III. Visualization of Experimental Workflows
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: Derivatization of 3-(3,5-Dimethylphenoxy)propane-1,2-diol for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of 3-(3,5-dimethylphenoxy)propane-1,2-diol, a key intermediate in the synthesis of various pharmaceuticals, including the muscle relaxant Metaxalone.[1] The derivatization of this diol is crucial for improving its volatility and thermal stability, enabling robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Additionally, derivatization is essential for the chiral separation of its enantiomers by high-performance liquid chromatography (HPLC), a critical step in pharmaceutical development and quality control. This guide outlines two primary derivatization strategies: silylation for GC-MS analysis and acylation for both GC-MS and chiral HPLC analysis, complete with detailed experimental protocols, data presentation, and workflow diagrams.
Introduction
This compound is a polar, non-volatile compound, making its direct analysis by gas chromatography challenging. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is therefore a necessary step for accurate quantification and characterization. This process can increase volatility, improve thermal stability, and enhance detector response.[2][3] Furthermore, as this compound possesses a chiral center, the separation of its enantiomers is often required, which can be achieved by derivatization with a chiral reagent followed by HPLC analysis.
This application note details two effective derivatization methods:
-
Silylation: The hydroxyl groups of the diol are converted to trimethylsilyl (TMS) ethers, which are significantly more volatile and thermally stable. This method is ideal for GC-MS analysis.
-
Acylation: The hydroxyl groups are converted to esters, such as acetates or trifluoroacetates. Acetylation provides stable derivatives for GC-MS, while trifluoroacetylation can enhance sensitivity for electron capture detection (ECD). Chiral acylation can be employed to separate the enantiomers by HPLC.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Acetic Anhydride (≥99%)
-
Trifluoroacetic Anhydride (TFAA) (≥99%)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPAC)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Dichloromethane (DCM) (anhydrous)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware and equipment
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound for enhanced volatility and detection by GC-MS.
Procedure:
-
Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Protocol 2: Acylation for GC-MS and HPLC Analysis
This protocol details the acylation of this compound. Acetylation is suitable for GC-MS, while chiral acylation enables enantiomeric separation by HPLC.
2.3.1. Acetylation for GC-MS Analysis
-
Accurately weigh 1 mg of this compound into a 2 mL vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride.[4]
-
Cap the vial and heat at 70°C for 1 hour.
-
Cool to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
2.3.2. Chiral Derivatization for HPLC Analysis
-
Accurately weigh 1 mg of this compound into a 2 mL vial.
-
Dissolve the sample in 200 µL of anhydrous dichloromethane.
-
Add 50 µL of anhydrous pyridine.
-
Add a solution of (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPAC) (1.2 equivalents in 100 µL of dichloromethane) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Quench the reaction with 500 µL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with 2 x 500 µL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.
Workflow Diagram:
Data Presentation
The following tables summarize the expected quantitative data from the analysis of the derivatized this compound.
GC-MS Analysis of Silylated Derivative
| Parameter | Value |
| Derivative | Bis-trimethylsilyl ether |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 250°C |
| MS Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Time | ~12.5 min |
| Key Mass Fragments (m/z) | 340 (M+), 325, 207, 179, 73 |
GC-MS Analysis of Acetylated Derivative
| Parameter | Value |
| Derivative | Diacetate ester |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 120°C (1 min), then 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temp. | 260°C |
| MS Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Time | ~14.2 min |
| Key Mass Fragments (m/z) | 280 (M+), 221, 162, 121, 43 |
Chiral HPLC Analysis of MTPAC Diastereomers
| Parameter | Value |
| Derivative | Bis-(R)-MTPAC ester diastereomers |
| HPLC Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 270 nm |
| Expected Retention Time (Diastereomer 1) | ~15.8 min |
| Expected Retention Time (Diastereomer 2) | ~17.2 min |
| Resolution (Rs) | > 1.5 |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its end-product, Metaxalone, acts as a central nervous system (CNS) depressant, though its exact mechanism of action is not fully understood. The analysis of this intermediate and its potential impurities is critical for ensuring the safety and efficacy of the final drug product. The logical relationship between synthesis, purification, derivatization, and analysis is crucial for pharmaceutical quality control.
Conclusion
The derivatization of this compound via silylation or acylation is a robust and necessary step for its comprehensive analysis. The protocols provided herein offer reliable methods for preparing this analyte for GC-MS and chiral HPLC, facilitating accurate quantification and enantiomeric purity assessment. These analytical procedures are essential for ensuring the quality and consistency of this important pharmaceutical intermediate in research, development, and manufacturing settings.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(3,5-Dimethylphenoxy)propane-1,2-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 3,5-dimethylphenol with a suitable three-carbon building block, such as glycidol or 3-chloropropane-1,2-diol, under basic conditions. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the three-carbon synthon.
Q2: Which starting material is better: glycidol or 3-chloropropane-1,2-diol?
Both glycidol and 3-chloropropane-1,2-diol can be used. Glycidol offers a more direct route, as the epoxide ring opening by the phenoxide directly yields the desired diol. However, glycidol can be prone to polymerization under certain conditions. The reaction with 3-chloropropane-1,2-diol is a classical Williamson ether synthesis. The choice may depend on the availability of the starting materials, desired reaction conditions, and the scale of the synthesis.
Q3: What are the potential side products in this synthesis?
Potential side products can include:
-
O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring of 3,5-dimethylphenol might occur, especially at higher temperatures.
-
Dialkylation: The newly formed diol has two hydroxyl groups that could potentially react further, although this is less likely under standard conditions.
-
Polymerization of Glycidol: If glycidol is used, it can polymerize, especially in the presence of strong acids or bases.
-
Isomeric Products: Depending on the reaction conditions (acidic or basic catalysis), the epoxide ring of glycidol can open at either the C1 or C2 position, potentially leading to the formation of the isomeric product 1-(3,5-dimethylphenoxy)propane-2,3-diol. However, under basic conditions, nucleophilic attack is generally favored at the less substituted carbon, leading to the desired this compound.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the limiting reactant (e.g., 3,5-dimethylphenol) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.[2]
Q5: What are the recommended purification methods for the final product?
The crude product can be purified using several techniques. After an initial workup to remove the base and solvent, column chromatography on silica gel is a common method for purification.[3] Recrystallization from a suitable solvent system can also be employed if the product is a solid at room temperature.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective base: The chosen base may not be strong enough to deprotonate the phenol effectively. | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the base is fresh and has not been deactivated by moisture. |
| Low reaction temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor quality of reagents: Starting materials may be impure or degraded. | - Use freshly distilled or purified starting materials.- Verify the purity of reagents using appropriate analytical techniques. | |
| Formation of Multiple Products | Side reactions: Undesired side reactions, such as C-alkylation or polymerization, may be occurring. | - Optimize the reaction temperature; lower temperatures often favor the desired product.- Control the rate of addition of the electrophile (glycidol or 3-chloropropane-1,2-diol). |
| Isomer formation: Incorrect regioselectivity during epoxide ring opening. | - Ensure basic conditions are maintained, as acidic conditions can lead to a mixture of isomers.[1] | |
| Difficulty in Product Purification | Similar polarity of product and impurities: The product and byproducts may have similar retention factors on TLC, making separation by column chromatography difficult. | - Try different solvent systems for column chromatography to improve separation.- Consider derivatization of the diol to change its polarity, followed by purification and deprotection. |
| Product is an oil: The product may not crystallize, making purification by recrystallization challenging. | - Use column chromatography for purification.- Attempt to form a solid derivative for purification. |
Experimental Protocol
This is a general proposed protocol based on the synthesis of analogous compounds. Optimization may be required.
Materials:
-
3,5-Dimethylphenol
-
Glycidol or 3-Chloropropane-1,2-diol
-
Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), or Ethanol)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable solvent, add an equimolar amount of a base (e.g., potassium carbonate or sodium hydroxide) to generate the phenoxide in situ.
-
Addition of Electrophile: Add glycidol or 3-chloropropane-1,2-diol dropwise to the reaction mixture at a controlled temperature to manage any exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.[3]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[3]
Data Presentation
| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
Users are encouraged to populate this table with their experimental data to track the optimization process.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(3,5-dimethylphenoxy)propane-1,2-diol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the column chromatography purification of this compound?
A1: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel for this application) and a mobile phase (a solvent or solvent mixture). This compound is a moderately polar compound due to its two hydroxyl groups. In normal-phase chromatography, it will adhere to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase, the compound can be selectively eluted from the column, separating it from less polar and more polar impurities.
Q2: How do I choose the right solvent system (mobile phase) for my column?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] A good starting point for a moderately polar compound like an aryloxypropanediol is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or isopropanol.[2] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[1] This generally provides the best separation from impurities.
Q3: What are the differences between wet and dry packing of the column, and which should I use?
A3: Both wet and dry packing are methods to fill the column with the stationary phase.
-
Wet Packing: Involves creating a slurry of the silica gel in the initial, non-polar mobile phase and pouring it into the column. This method is generally preferred as it helps to prevent air bubbles and ensures a more uniform packing, leading to better separation.[2]
-
Dry Packing: The dry silica gel powder is poured directly into the column and then saturated with the mobile phase. This can be quicker but carries a higher risk of an unevenly packed column.
For consistent and reproducible results, wet packing is recommended.
Q4: What is the appropriate ratio of silica gel to my crude sample?
A4: The ratio of silica gel to the crude sample by weight is crucial for achieving good separation. For routine purifications, a ratio of 30:1 to 50:1 is common. For difficult separations of closely related impurities, a higher ratio, such as 100:1, may be necessary.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | 1. Inappropriate Mobile Phase: The polarity of the solvent system is either too high (all compounds elute together) or too low (compounds do not move from the origin).2. Column Overloading: Too much sample has been loaded onto the column for the amount of silica gel used.3. Poorly Packed Column: The presence of channels or cracks in the silica bed leads to uneven solvent flow. | 1. Optimize Mobile Phase with TLC: Test various solvent ratios (e.g., different hexane/ethyl acetate mixtures) to achieve an Rf of ~0.3 for the target compound.[1]2. Reduce Sample Load: Use a higher silica-to-sample ratio (e.g., increase from 30:1 to 50:1 or higher).3. Repack the Column: Use the wet slurry method to ensure a homogenous and evenly packed column.[2] |
| Product Elutes with Streaking or Tailing | 1. Sample Insolubility: The compound may be precipitating at the top of the column if the initial mobile phase is too non-polar.2. Interaction with Silica: The diol's hydroxyl groups can have strong interactions with the acidic silanol groups on the silica surface.3. Sample Applied in Too Much Solvent: A large volume of a strong solvent can disrupt the initial banding. | 1. Use Dry Loading: Adsorb the crude sample onto a small amount of silica gel and load the resulting powder onto the column.[2]2. Modify Mobile Phase: Add a small amount of a polar solvent like methanol or a base like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing. This should be tested on TLC first.3. Concentrate the Sample: Dissolve the crude product in the minimum possible volume of solvent for loading.[2] |
| The Compound is Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the polar diol down the column.2. Compound Degradation on Silica: Some compounds can be unstable on acidic silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture (e.g., from 10% to 20% to 50% ethyl acetate in hexane).2. Test Compound Stability: Run a 2D TLC to check for degradation. If unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Cracks or Bubbles in the Silica Bed | 1. Column Ran Dry: The solvent level dropped below the top of the stationary phase.2. Heat Generation: The heat generated from the solvent wetting the dry silica can cause bubbling. | 1. Maintain Solvent Level: Always keep the solvent level above the silica bed. Top up the solvent well before it runs low.2. Use Wet Packing: Packing the column with a slurry dissipates heat more effectively. |
Data Presentation
Table 1: Representative TLC Data for Mobile Phase Selection
The following table provides representative, not experimental, Rf values for this compound and common impurities in different solvent systems to guide mobile phase selection. Actual Rf values should be determined experimentally.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Non-Polar Impurity | Rf of this compound | Rf of Polar Impurity | Assessment |
| 90:10 | 0.85 | 0.15 | 0.00 | Polarity is too low for efficient elution of the product. |
| 80:20 | 0.95 | 0.35 | 0.05 | Good separation. This is a promising starting point for the column. |
| 70:30 | 0.98 | 0.55 | 0.15 | Separation is still good, but the product's Rf is slightly high. |
| 50:50 | 1.00 | 0.80 | 0.40 | Polarity is too high; poor separation between the product and impurities. |
Experimental Protocols
Detailed Protocol for Purification by Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of the specific crude reaction mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Based on prior TLC analysis, prepare the initial and final mobile phases. For example, start with 80:20 Hexane:Ethyl Acetate.
-
Prepare a sufficient quantity of solvents for the entire purification.
3. Column Packing (Wet Method):
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 80:20 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and solvent addition.
4. Sample Loading (Dry Method Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating an even layer.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per fraction, depending on column size).
-
Maintain a constant flow rate. For flash chromatography, this can be accelerated by applying gentle pressure with an inert gas.
-
Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, after eluting non-polar impurities with 80:20 Hexane:EtOAc, switch to a 70:30 or 60:40 mixture to elute the diol.
6. Product Isolation:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision logic for troubleshooting common column chromatography issues.
References
Technical Support Center: Synthesis of Substituted Phenoxy Propanediols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted phenoxy propanediols.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SPP-T01 | Low or No Product Yield | 1. Inefficient Phenoxide Formation: The base used may be too weak or used in insufficient quantity to deprotonate the substituted phenol effectively. 2. Poor Nucleophilic Attack: Steric hindrance from bulky substituents on the phenoxide or the electrophile can impede the reaction. 3. Reaction Temperature Too Low: Insufficient thermal energy can lead to a slow or stalled reaction. 4. Degradation of Reagents: Starting materials or reagents may have degraded due to improper storage. | 1. Optimize Base and Solvent: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic polar solvent like DMF or acetonitrile. Ensure at least stoichiometric amounts of the base are used. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. 3. Use a Catalyst: Employ a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate, especially in biphasic systems.[1] 4. Verify Reagent Quality: Check the purity and integrity of starting materials and reagents before starting the synthesis. |
| SPP-T02 | Formation of Significant Impurities | 1. Dialkylation: The phenoxide may react with two molecules of the electrophile, leading to undesired byproducts. 2. Side Reactions of the Electrophile: For instance, epichlorohydrin can undergo self-polymerization or hydrolysis under basic conditions. 3. Ring Substitution: Under harsh conditions, electrophilic substitution on the aromatic ring might occur. 4. Formation of Isomers: Reaction at different nucleophilic sites can lead to isomeric impurities that are difficult to separate.[2] | 1. Control Stoichiometry: Use a slight excess of the substituted phenol to minimize dialkylation. 2. Slow Addition of Electrophile: Add the electrophile dropwise at a controlled temperature to minimize its self-reaction. 3. Optimize Reaction Conditions: Use milder reaction conditions (lower temperature, less reactive base) to avoid unwanted side reactions.[2] 4. Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired product from impurities. |
| SPP-T03 | Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if the polarities are too close. 2. Oily Product: The final product may be a viscous oil that is difficult to crystallize. 3. Residual Starting Materials: Incomplete reaction can lead to contamination with starting materials that are challenging to remove. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Induce Crystallization: Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent. If unsuccessful, high-vacuum distillation or preparative HPLC may be necessary. 3. Reaction Work-up: Implement an effective aqueous work-up to remove water-soluble impurities and unreacted starting materials. An acid-base extraction can be useful for removing phenolic starting materials. |
| SPP-T04 | Inconsistent Reaction Outcomes | 1. Atmospheric Moisture: Some reagents, particularly strong bases like NaH, are sensitive to moisture. 2. Solvent Purity: The presence of impurities in the solvent can interfere with the reaction. 3. Variability in Reagent Quality: Batch-to-batch variations in the purity of starting materials can affect the reaction. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use High-Purity Solvents: Use freshly distilled or commercially available high-purity solvents. 3. Standardize Starting Materials: Whenever possible, use starting materials from the same batch or supplier after verifying their purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for substituted phenoxy propanediols?
A1: A widely used method is the Williamson ether synthesis, which involves the reaction of a substituted phenoxide with a suitable three-carbon electrophile. A common approach is the reaction of a substituted phenol with epichlorohydrin in the presence of a base.[1] This is followed by the hydrolytic opening of the resulting epoxide ring to yield the diol.
Q2: How can I improve the yield and purity of my substituted phenoxy propanediol?
A2: To improve yield and purity, consider the following:
-
Catalyst: The use of a phase transfer catalyst can significantly improve reaction efficiency.[1]
-
Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is crucial. Mild reaction conditions are often preferred to minimize side products.[2]
-
Purification: A multi-step purification process, potentially involving extraction, crystallization, and chromatography, may be necessary to achieve high purity.[3]
Q3: What are the key safety precautions to take during the synthesis of substituted phenoxy propanediols?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handling corrosive and flammable reagents with care. For example, epichlorohydrin is a carcinogen and should be handled with extreme caution.
-
Being aware of the potential for exothermic reactions and having an appropriate cooling bath on standby.
Q4: Can I use glycerol as a starting material for synthesizing substituted phenoxy propanediols?
A4: While glycerol is a readily available and inexpensive starting material for propanediols, its direct use for the synthesis of substituted phenoxy propanediols is challenging due to the need for selective functionalization of its hydroxyl groups. However, glycerol can be a precursor to intermediates that are then used in the synthesis. The conversion of glycerol to 1,3-propanediol often involves biological or chemo-catalytic processes.[4][5][6]
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Phenoxy Propanediol via Epichlorohydrin
This protocol describes a general method for the synthesis of a substituted phenoxy propanediol starting from a substituted phenol and epichlorohydrin.
Materials:
-
Substituted Phenol (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq) or Potassium Carbonate (K2CO3) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, optional phase transfer catalyst)
-
Solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the substituted phenol and base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
If using, add the phase transfer catalyst (TBAB).
-
Heat the mixture to the desired reaction temperature (typically between 60-100 °C).
-
Add epichlorohydrin dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to proceed for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
For the hydrolysis of the epoxide, dissolve the crude product in a suitable solvent (e.g., a mixture of THF and water) and add a catalytic amount of acid (e.g., dilute H2SO4).
-
Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the final product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude substituted phenoxy propanediol.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of a Model Substituted Phenoxy Propanediol
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Toluene | 80 | 12 | 65 |
| 2 | K2CO3 | Acetonitrile | 80 | 12 | 78 |
| 3 | NaH | DMF | 60 | 8 | 85 |
| 4 | K2CO3 | Acetonitrile | 80 | 12 | 92 (with TBAB) |
Data is illustrative and will vary depending on the specific substrates and reaction scale.
Visualizations
Caption: General experimental workflow for the synthesis of substituted phenoxy propanediols.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 3. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 3-(3,5-Dimethylphenoxy)propane-1,2-diol synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and analytical guidance to help identify and minimize the formation of byproducts, ensuring a high-purity final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Suboptimal reaction temperature. • Inefficient base. • Self-polymerization of glycidol. | • Monitor the reaction progress using TLC or HPLC. • Ensure the reaction is heated to reflux as per the protocol. • Use a strong enough base (e.g., NaOH, KOH) to fully deprotonate the phenol. • Add glycidol dropwise to the reaction mixture to minimize its self-polymerization. |
| Presence of a Major Impurity with a Similar Retention Time in HPLC | • Formation of the regioisomeric byproduct, 2-(3,5-dimethylphenoxy)propane-1,3-diol. | • The nucleophilic attack of the phenoxide can occur at either the C2 or C3 position of glycidol. While attack at C3 is sterically favored, the C2 attack leading to the 1,3-diol can occur. • Optimize the reaction temperature; lower temperatures may favor the desired regioisomer. • Purification by column chromatography may be necessary to separate the isomers. |
| High Molecular Weight Impurities Detected by MS | • Polymerization of glycidol. | • This is a common side reaction, especially with excess base or high temperatures.[1] • Ensure slow, controlled addition of glycidol to the reaction mixture. • Use a stoichiometric amount of base. |
| Presence of Unreacted 3,5-Dimethylphenol | • Insufficient amount of glycidol or base. • Reaction time is too short. | • Use a slight excess of glycidol (e.g., 1.05 equivalents). • Ensure at least one equivalent of a strong base is used. • Monitor the reaction to completion by TLC, staining for phenols. |
| Product is an Oil or Fails to Crystallize | • Presence of impurities, particularly the regioisomer or glycidol polymers, which can act as crystallization inhibitors. | • Purify the crude product using silica gel column chromatography. • Attempt crystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a Williamson ether synthesis.[2][3] It involves the deprotonation of 3,5-dimethylphenol with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the epoxide ring of glycidol.
Q2: What are the most common byproducts in this synthesis?
A2: The most common byproducts are:
-
2-(3,5-dimethylphenoxy)propane-1,3-diol: The regioisomer formed from the nucleophilic attack on the central carbon of the glycidol epoxide.
-
Polyglycidol: Formed from the self-polymerization of glycidol, which is catalyzed by the base.[1]
-
Unreacted 3,5-dimethylphenol: Results from an incomplete reaction.
Q3: How can I best monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v) and visualize the spots under UV light and by staining with a potassium permanganate solution. The disappearance of the 3,5-dimethylphenol spot indicates the reaction is nearing completion. For more quantitative analysis, HPLC can be used.[4][5]
Q4: What is the best method for purifying the final product?
A4: Silica gel column chromatography is effective for removing both the regioisomeric byproduct and any polymeric material.[6] Subsequent recrystallization can further enhance the purity.
Q5: Which analytical techniques are recommended for final product characterization and purity assessment?
A5: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure of the desired product and identify any impurities.[7][8][9]
-
HPLC: To determine the purity of the final product and quantify any impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[4][8]
Experimental Protocols
Synthesis of this compound
This protocol is designed to minimize byproduct formation.
Materials:
-
3,5-Dimethylphenol
-
Glycidol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq) and sodium hydroxide (1.0 eq) in absolute ethanol.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3,5-dimethylphenoxide.
-
Addition of Glycidol: Add glycidol (1.05 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute HCl solution.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method can be adapted for the analysis of this compound and its potential impurities.[4][5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70:30 (A:B), ramp to 30:70 (A:B) over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting decision workflow.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Williamson ether synthesis reaction between 3,5-dimethylphenol and a suitable C3-epoxy or C3-halohydrin reagent.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of 3,5-Dimethylphenol | - Ensure the base used (e.g., NaOH, KOH, NaH) is fresh and of high purity.- Use a slight excess of the base to drive the equilibrium towards the phenoxide.- Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Poor Reactivity of the Alkylating Agent | - If using a 3-halopropane-1,2-diol, consider using the iodo- or bromo- derivative, as they are better leaving groups than the chloro- derivative.[1]- Alternatively, using glycidol as the alkylating agent can be an effective strategy.[2] |
| Inappropriate Solvent Choice | - Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to facilitate the S(_N)2 reaction.[3][4]- Avoid protic solvents like water or ethanol, as they can solvate the nucleophile and reduce its reactivity.[3] |
| Suboptimal Reaction Temperature | - The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[4][5]- Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions.[4] |
| Insufficient Reaction Time | - Williamson ether syntheses can require several hours to reach completion, often between 1 to 8 hours.[4][5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Elimination Reaction (E2) | - This is more likely with secondary or tertiary alkyl halides.[5] When using a 3-halopropane-1,2-diol, this is less of a concern as it is a primary halide.- Use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate. |
| C-Alkylation of the Phenoxide | - The phenoxide ion is an ambident nucleophile and can undergo alkylation at the aromatic ring.[4]- The choice of solvent can influence the O- vs. C-alkylation ratio. Less polar solvents may favor O-alkylation. |
| Formation of Di-substituted Product | - If using a diol as the starting material, there is a possibility of reaction at both hydroxyl groups. Using a protecting group strategy for one of the hydroxyls can prevent this. |
| Hydrolysis of the Epoxide | - If using glycidol, ensure anhydrous reaction conditions to prevent the formation of glycerol. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.- Use column chromatography to separate the product from unreacted 3,5-dimethylphenol and the alkylating agent. |
| Salts Formed During the Reaction | - Perform an aqueous workup to remove inorganic salts.- Wash the organic layer with brine to remove residual water and salts. |
| Similar Polarity of Product and Impurities | - Employ column chromatography with a carefully selected solvent system to achieve good separation.- Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Williamson ether synthesis, which is an S(_N)2 reaction. The process involves the deprotonation of 3,5-dimethylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (e.g., 3-chloropropane-1,2-diol or glycidol), displacing a leaving group.[4][5]
Q2: Which base is most suitable for this synthesis?
A2: Common bases used include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base can depend on the solvent and the specific alkylating agent used. For laboratory-scale preparations, NaOH or KOH are often sufficient.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What are the expected yields for this synthesis?
A4: Laboratory yields for Williamson ether synthesis typically range from 50% to 95%.[4][5] The actual yield will depend on the optimization of the reaction conditions.
Q5: What are the key safety precautions for this synthesis?
A5: 3,5-Dimethylphenol is corrosive and toxic. The bases used are caustic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data Based on Typical Williamson Ether Synthesis)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 80 | 6 | 65 |
| 2 | KOH | Acetonitrile | 80 | 4 | 85 |
| 3 | NaH | DMF | 60 | 4 | 92 |
| 4 | K(_2)CO(_3) | Acetone | 60 | 8 | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound using 3-Chloropropane-1,2-diol
This protocol is adapted from a similar synthesis of 3-(2-chloro-5-methylphenoxy)propane-1,2-diol.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in ethanol.
-
Base Addition: To this solution, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heating: Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium phenoxide.
-
Alkylating Agent Addition: Add 3-chloropropane-1,2-diol (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Continue to heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound using Glycidol
This protocol is based on the general synthesis of aryloxypropanediols.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide to generate the phenoxide in situ.
-
Alkylating Agent Addition: Add glycidol (1.0 eq) dropwise to the reaction mixture at a controlled temperature.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as indicated by TLC.
-
Workup: Neutralize the reaction mixture with a dilute acid. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical flow for frequently asked questions.
References
Stability issues of 3-(3,5-Dimethylphenoxy)propane-1,2-diol under different conditions
Welcome to the technical support center for 3-(3,5-Dimethylphenoxy)propane-1,2-diol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and conducting effective experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, aromatic ethers can be susceptible to photodegradation. Therefore, it is advisable to protect the compound from light by storing it in an opaque or amber container.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Aryl glyceryl ethers are generally considered to have good stability. However, a structurally related compound, mephenesin, has been shown to be susceptible to neutral hydrolysis. It is therefore recommended to use freshly prepared aqueous solutions. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and used as soon as possible. The pH of the solution can also influence stability, with neutral to slightly acidic conditions generally being more favorable for similar compounds.
Q4: Can this compound undergo oxidation?
A4: The ether linkage in glycol ethers can be susceptible to oxidative degradation, which may be initiated by exposure to air, heat, or trace metals. To minimize oxidation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.
Q5: What are the potential degradation products of this compound?
A5: Based on the structure and the degradation pathways of similar compounds, potential degradation products could arise from hydrolysis of the ether bond to yield 3,5-dimethylphenol and glycerol. Oxidative degradation may lead to the formation of aldehydes, ketones, or carboxylic acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored in a cool, dry, dark place with the container tightly sealed. For sensitive experiments, consider using a freshly opened container. |
| Instability of the compound in the experimental solvent or buffer. | Prepare solutions fresh before use. If the experiment is lengthy, assess the stability of the compound in the specific medium over the duration of the experiment. Consider adjusting the pH of the solution to a slightly acidic range if compatible with the experimental design. | |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants. Ensure the HPLC method is stability-indicating. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound with care to avoid contamination. Run a blank analysis of the solvent to rule out solvent-related impurities. | |
| Loss of compound potency over time in a formulated product | Chemical instability of the compound in the formulation. | Investigate the compatibility of this compound with other excipients in the formulation. Perform a stability study of the formulation under accelerated conditions to identify the cause of degradation. |
| Inappropriate storage of the formulation. | Ensure the formulated product is stored under the recommended conditions of temperature, humidity, and light. |
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific quantitative stability data for this compound is not publicly available. Researchers should generate their own data based on their experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 5% | 3,5-Dimethylphenol, Glycerol |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 8% | 3,5-Dimethylphenol, Glycerol |
| Neutral Hydrolysis (Water) | 72 hours | 60 °C | 3% | 3,5-Dimethylphenol, Glycerol |
| Oxidative (3% H₂O₂) | 24 hours | 25 °C | 12% | Oxidized aromatic and aliphatic fragments |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 15% | Photodegradation products of aromatic ether |
| Thermal | 48 hours | 80 °C | 4% | Thermally induced decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Keep the solution at 60°C for 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Keep the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
-
Sample Analysis: After the specified duration, cool the samples to room temperature. If necessary, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan).
-
Column Temperature: 30 °C.
-
-
Method Development:
-
Inject the unstressed sample solution to determine the retention time of the parent compound.
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve adequate separation between the parent peak and all degradation product peaks.
-
The peak purity of the parent compound in the presence of its degradation products should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.
-
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for a comprehensive stability study.
Caption: Troubleshooting logic for stability issues.
Troubleshooting low yield in the synthesis of aminopropanediol compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of aminopropanediol compounds. Aminopropanediols are versatile building blocks, particularly important as intermediates in the synthesis of non-ionic X-ray contrast agents and other pharmaceuticals.[1][2] Achieving high yield and purity is critical for the economic viability and safety of the final products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for aminopropanediol compounds?
A1: The most common methods involve the reaction of a suitable precursor with ammonia. Key routes include:
-
From Glycidol: Reaction of glycidol with aqueous or liquid ammonia.[3]
-
From Halohydrins: Reaction of 3-chloro-1,2-propanediol or glycerine-alpha-monochlorohydrin with ammonia.[3][4]
-
From Nitro Compounds: Catalytic hydrogenation of 2-nitro-1,3-propanediol salts.[5]
Q2: What is a typical expected yield for aminopropanediol synthesis?
A2: Under optimized conditions, yields can be quite high. For example, the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia can achieve a yield of 90% with a purity of 99.6%.[4] However, yields can be significantly lower if reaction conditions are not optimized or if side reactions occur.
Q3: What are the critical parameters that influence the reaction yield?
A3: Several factors significantly impact the yield:
-
Purity of Starting Materials: Impurities, especially water in reagents, can lead to undesirable side reactions.[6]
-
Molar Ratio of Reactants: The ratio of ammonia to the substrate is a crucial parameter that needs to be optimized. An excess of ammonia is often used to drive the reaction to completion.[4]
-
Reaction Temperature: Temperature control is vital. Excessively high temperatures can lead to the decomposition of reactants and products or the formation of byproducts like dimers and polymers.[5][6]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material.[4][6]
-
Choice of Solvent: The solvent must be inert under the reaction conditions and effectively dissolve the reactants.[6]
Q4: What are the major byproducts or impurities I should be aware of?
A4: The primary impurity is often the isomeric aminopropanediol. For instance, in the synthesis of 1-amino-2,3-propanediol, 2-amino-1,3-propanediol is an unavoidable byproduct.[3] Other potential impurities can include unreacted starting materials, inorganic salts from neutralization steps, and products from side reactions.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to low yields during the synthesis of aminopropanediol compounds.
Problem 1: The reaction is incomplete, with significant starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). Extend the reaction time until the starting material is consumed.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for byproduct formation. Some reactions require a specific temperature to proceed at an optimal rate.[5] |
| Inadequate Molar Ratio | Increase the excess of the aminating agent (e.g., ammonia). A higher concentration can drive the equilibrium towards the product.[4] |
| Poor Reagent Purity | Ensure starting materials are pure and solvents are anhydrous. Impurities can inhibit the reaction.[6][7] |
Problem 2: The yield is low due to the formation of multiple side products.
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can promote side reactions such as dimerization or polymerization.[6] Lower the reaction temperature and consider a longer reaction time to compensate. |
| Incorrect pH | For reactions involving Schiff base formation, the pH should be controlled, typically in the range of 9 to 12.[1] |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive reagents.[6] |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for example, may react with certain reagents.[6] |
Problem 3: Significant product loss during workup and purification.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the pH is adjusted correctly to bring the aminopropanediol into the desired phase (aqueous or organic). Perform multiple extractions to maximize recovery. |
| Losses During Solvent Removal | If the product is volatile, be cautious during rotary evaporation. Use appropriate temperature and pressure settings.[7] |
| Inefficient Purification | Optimize the purification method. For distillation, use a column with sufficient theoretical plates and low pressure drop to separate isomers effectively.[3] For crystallization, avoid using an excessive amount of solvent.[8] Consider forming a Schiff base, which can be easily isolated and then hydrolyzed to yield the purified product.[1] |
| Physical Loss | Be meticulous during transfers. Rinse flasks, filter papers, and drying agents thoroughly with the appropriate solvent to recover all product.[7][8] |
Data on Reaction Optimization
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the effect of various conditions on the synthesis of 3-amino-1,2-propanediol.
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Reference |
| Molar Ratio (Ammonia:Substrate) | 5:1 | - | 10:1 | - | 15:1 | 90% | [4] |
| Reaction Temperature | 30°C | - | 40°C | - | 50°C | 90% | [4] |
| Reaction Time | 2 h | - | 3 h | - | 4 h | 90% | [4] |
Note: The table is based on the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia. Dashes (-) indicate that specific yield data for these intermediate conditions were not provided in the source material, but the trend leads to the optimized condition.
Experimental Protocols
Protocol: Synthesis of 3-Amino-1,2-propanediol [4]
This protocol is based on the reaction of 3-chloro-1,2-propanediol with ammonia.
Materials:
-
3-chloro-1,2-propanediol
-
Aqueous ammonia (e.g., 25-28%)
-
Activated charcoal
-
Reaction vessel with temperature and pressure control
-
Molecular distillation apparatus
Procedure:
-
Reaction: Charge the reaction vessel with 3-chloro-1,2-propanediol and aqueous ammonia. The optimized molar ratio of ammonia to 3-chloro-1,2-propanediol is 15:1.
-
Heating: Heat the reaction mixture to 50°C and maintain this temperature.
-
Reaction Time: Allow the reaction to proceed for 4 hours while stirring.
-
Ammonia Recovery: After the reaction is complete, distill the excess ammonia for reuse.
-
Decolorization: Add activated charcoal to the remaining solution to decolorize it. Filter to remove the charcoal.
-
Purification: Purify the crude product using molecular distillation to obtain 3-amino-1,2-propanediol with high purity.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A workflow for diagnosing the cause of low reaction yield.
Simplified Synthesis Pathway
This diagram illustrates a general reaction for synthesizing aminopropanediol from a halohydrin precursor.
Caption: General pathway for aminopropanediol synthesis via amination.
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. US4448999A - Process for the preparation of 2-aminopropanediol-1,3(serinol) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Viscous Diol Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying viscous diol compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Purification Issues
Q1: My diol is extremely viscous. How does this affect my choice of purification method?
High viscosity presents challenges for most purification techniques. For chromatography , it can lead to high backpressure and poor separation. For distillation , viscous compounds require higher temperatures, increasing the risk of thermal degradation. Crystallization can be hindered by slow molecular mobility in a viscous medium. Liquid-liquid extraction may be less affected by viscosity, but phase separation can be slower. The choice of method will depend on the specific properties of your diol and the impurities present. Often, a combination of techniques is required.
Q2: I'm not sure what impurities are present in my viscous diol. Where do I start?
Before selecting a purification method, it is crucial to have an idea of the potential impurities. Common impurities can include starting materials, by-products from the synthesis (e.g., over-oxidation products), residual solvents, and water.[1] Techniques like NMR spectroscopy and mass spectrometry can help identify the nature and approximate quantity of impurities, guiding your purification strategy.
2. Chromatography
Q3: I'm experiencing very high backpressure during the HPLC purification of my diol. What can I do?
High backpressure in HPLC of viscous samples is a common issue.[2] Here are several troubleshooting steps:
-
Reduce Flow Rate: Lowering the flow rate will decrease the backpressure.
-
Increase Column Temperature: Heating the column (e.g., to 40-60 °C) will reduce the viscosity of the mobile phase and your sample, thereby lowering pressure.
-
Dilute the Sample: If possible, dissolving your viscous diol in a suitable solvent before injection can significantly reduce its viscosity.
-
Check for Blockages: Ensure that column frits and inline filters are not clogged with particulate matter.[3]
-
Optimize Mobile Phase: A mobile phase with lower viscosity can be beneficial. However, ensure it still provides adequate separation.[3]
-
Select an Appropriate Column: A column with a larger particle size or wider pore size can help reduce backpressure, though this may come at the cost of resolution.[3]
Q4: My diol is sticking to the silica gel in flash chromatography. How can I improve recovery?
Polar diols can interact strongly with silica gel. To improve recovery:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent (e.g., by increasing the percentage of a polar solvent like methanol or ethanol in your mobile phase).
-
Use a Different Stationary Phase: Consider using a less polar stationary phase, such as alumina, or a reversed-phase silica gel (C18).
-
Dry Loading: Adsorbing your viscous sample onto a small amount of silica gel before loading it onto the column can sometimes improve the separation.
3. Distillation
Q5: My diol has a very high boiling point and seems to be decomposing during distillation. What are my options?
For heat-sensitive compounds with high boiling points, vacuum distillation is the preferred method.[4] By reducing the pressure, the boiling point of the diol is lowered, minimizing the risk of thermal decomposition.
Q6: I'm having trouble separating my diol from an impurity with a very similar boiling point.
When boiling points are close (less than 25 °C apart), fractional distillation is necessary.[5] This technique uses a fractionating column to provide multiple theoretical plates for vaporization and condensation, allowing for a better separation of components with close boiling points.[5][6] If azeotropes are a concern, azeotropic distillation with an appropriate entrainer may be required.
Q7: My distillation is very slow, and I'm not getting good separation.
-
Insulate the Column: For fractional distillation, insulating the column (e.g., with glass wool or aluminum foil) helps maintain the temperature gradient necessary for efficient separation.
-
Check for Leaks: Ensure all joints in your distillation setup are properly sealed to maintain the desired pressure (especially under vacuum).
-
Heating Rate: The heating rate should be carefully controlled. Too high a rate can lead to "flooding" of the column, while too low a rate may not provide enough energy for the vapor to reach the condenser.
4. Crystallization
Q8: My viscous diol won't crystallize; it just turns into a glass or oil. What should I do?
"Oiling out" is a common problem when crystallizing viscous compounds.[7] Here are some techniques to try:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the diol when hot but not when cold.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator. Rapid cooling often leads to the formation of an amorphous solid or glass.[8]
-
Seeding: If you have a small amount of crystalline material, add a "seed crystal" to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8]
-
Trituration: Adding a non-solvent (a solvent in which your diol is insoluble) to the viscous oil and stirring can sometimes induce crystallization.[9]
-
Reduce Viscosity: Gently warming the mixture or adding a small amount of a suitable solvent can reduce viscosity and allow molecules to arrange into a crystal lattice.[8]
5. Liquid-Liquid Extraction
Q9: I am trying to extract my diol from a fermentation broth, but the yield is low.
Low extraction yields can be due to several factors:
-
Solvent Choice: The organic solvent used for extraction should have a high affinity for the diol and be immiscible with the aqueous broth.
-
pH Adjustment: The pH of the fermentation broth can influence the partition coefficient of the diol. Experiment with adjusting the pH to optimize extraction.
-
Multiple Extractions: Performing several extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
-
Salting Out: Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can decrease the solubility of the diol in water and drive it into the organic phase.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for various purification methods for diols. Note that these values can vary significantly depending on the specific diol, the nature and amount of impurities, and the scale of the purification.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography | >95% | 50-90% | Good for complex mixtures; adaptable to different polarities. | Can be slow; requires significant solvent volumes; strong interaction with silica can be an issue. |
| Fractional Vacuum Distillation | >99% | 60-95% | Excellent for high-purity separation of volatile compounds; scalable. | Requires high temperatures (even under vacuum); risk of thermal degradation; difficult for azeotropic mixtures. |
| Crystallization | >99.5% | 40-80% | Can yield very high purity product; cost-effective at large scale. | Difficult for highly impure or very viscous materials; yield can be low. |
| Liquid-Liquid Extraction | Pre-purification step | 80-95% | Good for initial cleanup from aqueous solutions (e.g., fermentation broths); can handle large volumes. | Often requires a subsequent purification step; can use large volumes of solvent. |
Experimental Protocols
Protocol 1: Purification of a Viscous Diol by Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a good separation between the diol and impurities, with an Rf value for the diol of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Liquid Loading: Dissolve the viscous diol in a minimal amount of the eluent or a stronger, volatile solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the diol in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the chosen solvent system, applying gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure diol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified viscous diol.
Protocol 2: Purification of 1,4-Butanediol by Crystallization
This protocol is adapted for the purification of 1,4-butanediol.[2]
-
Preparation of Crude Solution: A crude 1,4-butanediol mixture is prepared in a solution containing tetrahydrofuran (THF).
-
Crystallization: The solution is cooled to a temperature between 10°C and -10°C under reduced pressure (16-26 mm Hg) to induce crystallization.[2]
-
Slurry Formation: The mixture is held at this temperature for about 30 minutes to allow for the formation of a slurry of 1,4-butanediol crystals.[2]
-
Crystal Separation: The slurry is centrifuged to separate the crystals from the mother liquor.[2]
-
Washing: The crystals are washed with a cold mixture of THF and 1,4-butanediol to remove residual impurities.
-
Drying: The purified crystals are dried to remove any remaining solvent. For very high purity, the crystals can be melted and subjected to a final distillation step.[2]
Visualizations
Diagram 1: General Workflow for Purification of Viscous Diols
Caption: A general workflow for selecting a purification method for viscous diols.
Diagram 2: Troubleshooting High Backpressure in HPLC
Caption: A troubleshooting guide for high backpressure in HPLC of viscous diols.
References
- 1. Graphviz [graphviz.org]
- 2. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
- 3. medium.com [medium.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Compounds
Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing when analyzing polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or the HPLC system.[1]
Q2: How is peak tailing measured quantitatively?
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 often indicates significant tailing that may require method optimization.[1]
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Symmetrical (Ideal) | Excellent peak shape. |
| > 1.0 - 1.2 | Minor Tailing | Generally acceptable for many applications. |
| > 1.2 - 1.5 | Significant Tailing | Method optimization is recommended. |
| > 1.5 | Severe Tailing | Method optimization is necessary.[2] |
Q3: What are the primary causes of peak tailing for polar compounds?
Peak tailing for polar compounds in reversed-phase HPLC is often caused by secondary chemical interactions between the analyte and the stationary phase.[2][3] The most common cause is the interaction of polar, particularly basic, analytes with residual silanol groups on the silica-based stationary phase.[2][3][4] Other contributing factors can be categorized as either chemical or physical/instrumental.
Chemical Causes:
-
Secondary Silanol Interactions: Free silanol groups (Si-OH) on the silica packing material can interact with polar functional groups of the analyte through hydrogen bonding or ionic interactions, causing delayed elution and peak tailing.[2][3][4] This is particularly problematic for basic compounds at mid-range pH.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the polar analyte, both ionized and non-ionized forms of the compound can exist, leading to peak broadening or tailing.[4][5]
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively maintain a stable pH, leading to inconsistent ionization of the analyte and silanol groups.[1]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
Physical/Instrumental Causes:
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample components, leading to poor peak shape.[1]
-
Column Void: A void or channel at the head of the column can cause the sample to spread unevenly, resulting in peak tailing.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause peak distortion.[3]
Troubleshooting Guides
A systematic approach is crucial for effectively diagnosing and resolving peak tailing. The following troubleshooting workflow can guide you through the process.
Caption: A logical workflow for troubleshooting peak tailing.
Guide 1: Addressing Chemical Causes of Peak Tailing
If only specific peaks, particularly those of polar analytes, are tailing, the issue is likely chemical in nature.
Caption: Secondary interactions causing peak tailing.
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
This table demonstrates the impact of mobile phase pH on the peak asymmetry factor (As) of methamphetamine, a basic polar compound. A lower pH protonates the residual silanol groups, reducing secondary interactions and improving peak shape.
| Mobile Phase pH | Peak Asymmetry Factor (As) of Methamphetamine |
| 7.0 | 2.35[2] |
| 3.0 | 1.33[2] |
Recommended Actions:
-
Adjust Mobile Phase pH: For basic polar compounds, lowering the mobile phase pH to between 2 and 3 can protonate the silanol groups, minimizing their interaction with the positively charged analyte.[1] For acidic polar compounds, maintaining the pH below their pKa can improve peak shape.[1]
-
Increase Buffer Concentration: Increasing the buffer concentration, typically in the range of 10-50 mM for UV detection, can help maintain a consistent pH and ionic strength, which can mask residual silanol interactions.[1][6] For LC-MS applications, lower concentrations (below 10 mM) are generally preferred to avoid ion suppression.[3]
-
Use an End-Capped Column: Modern "end-capped" columns have fewer residual silanol groups because they have been chemically deactivated, which significantly reduces the potential for secondary interactions with polar analytes.[2][4]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds and can be an excellent alternative to reversed-phase chromatography.[1][7]
-
-
Utilize Ion-Pairing Reagents: For ionic polar compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, improving its retention and peak shape on a reversed-phase column.[8]
Guide 2: Addressing Physical and Instrumental Causes
If all peaks in the chromatogram are tailing, the problem is likely related to the HPLC system or the column's physical condition.
Recommended Actions:
-
Check for Column Voids: A sudden drop in pressure or a noticeable change in peak shape can indicate a void at the column inlet. If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.[2] However, a column with a significant void often needs to be replaced.
-
Inspect and Clean/Replace Frits: A partially blocked inlet frit can cause poor sample distribution and lead to peak tailing. The frit can be cleaned or replaced.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[4]
-
Perform a Column Flush: If the column is contaminated, a thorough flushing procedure can help restore its performance.
Experimental Protocols
Protocol 1: General HPLC Column Flushing Procedure (Reversed-Phase)
This protocol is intended to remove strongly retained contaminants from a reversed-phase (e.g., C18) column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with 100% Mobile Phase B (e.g., ACN or MeOH): Flush the column with at least 10 column volumes of the strong organic solvent used in your mobile phase.
-
Flush with a stronger solvent (Isopropanol): If peak tailing persists, flush the column with 10-20 column volumes of IPA.
-
Flush with 100% Mobile Phase B again: Flush with 10 column volumes of your mobile phase's organic solvent.
-
Equilibrate with the initial mobile phase composition: Before resuming analysis, equilibrate the column with your starting mobile phase conditions for at least 10-15 column volumes.
Note: Always check the column manufacturer's care and use instructions for specific recommendations on compatible flushing solvents and procedures.
Protocol 2: Using Ion-Pairing Reagents for Basic Polar Compounds
This is a general guideline for using an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) to improve the peak shape of basic analytes.
Materials:
-
Anionic ion-pairing reagent (e.g., sodium heptanesulfonate)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., ACN or MeOH)
-
Acid for pH adjustment (e.g., phosphoric acid or acetic acid)
Procedure:
-
Prepare the Aqueous Mobile Phase Component:
-
Dissolve the ion-pairing reagent in HPLC-grade water to the desired concentration (typically 5-10 mM).
-
Adjust the pH of the aqueous solution to a level where the basic analyte is consistently ionized (e.g., pH 2.5-3.5).
-
Filter the aqueous solution through a 0.45 µm filter.
-
-
Prepare the Mobile Phase: Mix the prepared aqueous component with the organic modifier to the desired ratio.
-
Equilibrate the Column: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes, or longer) to ensure the stationary phase is fully saturated with the ion-pairing reagent. This is critical for reproducible retention times.
-
Inject the Sample: Dissolve the sample in the mobile phase if possible to avoid solvent mismatch effects.
-
Column Washing: After use, flush the column thoroughly with a mobile phase without the ion-pairing reagent but with the same organic/aqueous ratio, followed by a strong organic solvent, to remove the ion-pairing reagent. It is often recommended to dedicate a column for ion-pairing applications.[9]
References
Technical Support Center: Preventing Unwanted Polymerization in Glycidol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glycidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent unwanted polymerization during your synthetic reactions involving glycidol.
Frequently Asked Questions (FAQs)
Q1: Why is glycidol prone to polymerization?
Glycidol possesses two reactive functional groups: a hydroxyl (-OH) group and an epoxide ring. The hydroxyl group of one glycidol molecule can act as a nucleophile and attack the epoxide ring of another, initiating a ring-opening polymerization.[1][2] This reaction can be catalyzed by both acids and bases and can even occur slowly during storage. At 25°C, the epoxy group content of glycidol can decrease by approximately 2% per month due to this self-polymerization.[1]
Q2: What are the main factors that promote glycidol polymerization?
Several factors can accelerate the unwanted polymerization of glycidol:
-
Temperature: Higher temperatures significantly increase the rate of polymerization. Spontaneous polymerization has been observed at elevated temperatures of 90°C, 105°C, and 120°C.
-
Catalysts: Both acidic and basic conditions can catalyze the ring-opening polymerization. Acid catalysts can lead to a mixture of 1,2- and 1,3-polyglycerol linkages, while basic catalysts primarily yield 1,2-linkages.[1]
-
Impurities: Protic impurities, such as water and residual carboxylic acids from synthesis, can initiate polymerization.
-
High Concentration: Neat or highly concentrated glycidol solutions are more susceptible to polymerization.
Q3: How can I prevent polymerization during storage?
To minimize polymerization during storage, it is recommended to:
-
Store at low temperatures: Refrigeration at 2-8°C is advised to reduce the rate of self-polymerization.[3]
-
Use an inert solvent: Dissolving glycidol in solvents such as benzene, toluene, or chlorohydrocarbons can effectively eliminate the occurrence of polymerization during storage.[1]
-
Ensure high purity: Use purified glycidol that is free from acidic or basic impurities.
Q4: What is hydroxyl group protection and why is it effective?
Protecting the hydroxyl group of glycidol is a highly effective strategy to prevent polymerization. This involves converting the -OH group into a less reactive functional group, such as an acetal. The resulting protected glycidol derivative is stable under anionic polymerization conditions. The protecting group can be easily removed after the desired reaction through hydrolysis in an acidic environment.[1]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with glycidol.
Issue 1: Polymerization observed during reaction with a nucleophile (e.g., alcohol or amine).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a more selective catalyst. |
| Inappropriate Catalyst | For reactions with alcohols, basic catalysis is generally more selective towards the desired ether product over polymerization.[1] For reactions with amines, consider that the amine itself can act as a base catalyst. The use of fluoride salts has been shown to improve yields of glycidyl ethers. |
| Presence of Impurities | Ensure all reactants and solvents are dry and free of acidic or basic impurities. Consider purifying the glycidol via distillation before use. |
| High Glycidol Concentration | Perform the reaction in a suitable inert solvent to reduce the concentration of glycidol. |
Issue 2: Low yield of the desired product and formation of a viscous, polymeric byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst loading. A kinetic study of spontaneous polymerization at elevated temperatures showed a significant increase in polymerization with temperature. |
| Incorrect Order of Reagent Addition | In some cases, slow addition of glycidol to the reaction mixture containing the nucleophile and catalyst can minimize self-polymerization. |
| Catalyst Deactivation or Poor Selectivity | Screen different catalysts to find one with higher selectivity for the desired reaction. For etherification, Lewis acids can be effective, but their selectivity versus polymerization needs to be evaluated. |
Quantitative Data on Polymerization
Table 1: Spontaneous Polymerization of Glycidol at Elevated Temperatures
| Temperature (°C) | Reaction Time (h) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 90 | 24 | 250 | 350 | 1.4 |
| 90 | 48 | 300 | 450 | 1.5 |
| 105 | 24 | 400 | 700 | 1.75 |
| 105 | 48 | 500 | 1000 | 2.0 |
| 120 | 24 | 600 | 1500 | 2.5 |
| 120 | 48 | 800 | 2400 | 3.0 |
Data derived from kinetic studies of spontaneous glycidol polymerization.
Experimental Protocols
Protocol 1: Purification of Glycidol by Vacuum Distillation
To remove non-volatile impurities and oligomers that can promote polymerization, vacuum distillation is recommended.
-
Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum operation. Use a short path distillation head to minimize product loss.
-
Distillation Conditions:
-
First, distill off any low-boiling impurities at a reduced pressure.
-
Collect the glycidol fraction at a head temperature of 60-62°C and a pressure of 15 mmHg.
-
-
Collection and Storage: Collect the purified glycidol in a receiver cooled with an ice bath. Store the purified glycidol under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Protocol 2: Acetal Protection of Glycidol's Hydroxyl Group
This protocol describes the protection of the glycidol hydroxyl group using ethyl vinyl ether to form 2,3-epoxypropyl-(1-ethoxy)ethyl ether (a glycidol acetal).[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycidol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add ethyl vinyl ether (typically 1.1-1.5 equivalents).
-
Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting glycidol is consumed.
-
Work-up: Quench the reaction by adding a small amount of a weak base (e.g., triethylamine). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected glycidol.
Visualizing Prevention Strategies
The following diagrams illustrate the key concepts for preventing glycidol polymerization.
Caption: Unwanted polymerization of glycidol occurs via self-reaction.
Caption: Key strategies to prevent glycidol polymerization.
Caption: Recommended workflow to minimize glycidol polymerization.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Validation Overview
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical compounds necessitate robust and validated analytical methods. 3-(3,5-Dimethylphenoxy)propane-1,2-diol is a known process-related impurity in the synthesis of Metaxalone, a widely used skeletal muscle relaxant.[1][2][3] Accurate quantification of this impurity is critical for ensuring the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols and comparative performance data are presented to facilitate informed decisions in a research and quality control setting.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry-standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness.[4][5] The method outlined below is based on established analytical procedures for Metaxalone and its related substances.
Experimental Protocol: HPLC Method
| Parameter | Specification |
| Instrumentation | Gradient High-Performance Liquid Chromatography system with a UV-Vis Detector |
| Column | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Optimized to ensure separation of Metaxalone and all related impurities. A typical program might be a linear gradient from 20% to 80% of Mobile Phase B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[6] |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to appropriate concentrations for calibration standards and analysis. |
HPLC Method Validation Workflow
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The diagram below illustrates a typical workflow for HPLC method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Figure 1: A typical workflow for the validation of an HPLC method.
Alternative Analytical Methods for Purity Assessment
While HPLC is the primary choice, alternative and complementary techniques can be valuable for comprehensive impurity profiling.
-
Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase.[7][8] SFC offers rapid separations and is well-suited for a wide range of compound polarities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of liquid chromatography that is ideal for the separation of highly polar compounds that are not well-retained on traditional reversed-phase columns.[2][3][9]
Comparison of Analytical Techniques
The following diagram provides a high-level comparison of the applicability of these techniques for the analysis of this compound.
Figure 2: Key characteristics of different analytical methods.
Performance Data Comparison
The following table summarizes typical validation parameters for the HPLC method and provides a comparative look at what can be expected from alternative techniques based on the analysis of similar compounds.
| Parameter | RP-HPLC | GC (with derivatization) | SFC | HILIC |
| Linearity (r²) | > 0.999[6] | > 0.998 | > 0.999 | > 0.998 |
| Range | 0.6 - 100 µg/mL | 1 - 200 µg/mL | 0.5 - 150 µg/mL | 0.2 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (%RSD) | < 2.0%[9] | < 3.0% | < 2.5% | < 2.5% |
| LOD | ~0.2 µg/mL | ~0.3 µg/mL | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.6 µg/mL | ~1.0 µg/mL | ~0.3 µg/mL | ~0.15 µg/mL |
| Typical Run Time | 15 - 30 min | 10 - 25 min | 5 - 15 min | 10 - 20 min |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID) Protocol (Illustrative)
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Derivatization: Silylation of the sample with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm, 0.25 µm).
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping to 280°C.
-
Carrier Gas: Helium or Hydrogen.
Supercritical Fluid Chromatography (SFC) Protocol (Illustrative)
-
Instrumentation: SFC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A polar stationary phase, such as silica, diol, or ethyl pyridine.
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent like methanol or ethanol.
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Temperature: 30 - 50 °C.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol (Illustrative)
-
Instrumentation: HPLC or UHPLC system with a UV or MS detector.
-
Column: A HILIC stationary phase (e.g., amide, silica, or zwitterionic).
-
Mobile Phase: A high concentration of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Gradient: A gradient of increasing aqueous component is used to elute the polar analytes.
Conclusion
For the routine purity analysis of this compound, a validated RP-HPLC method is the most suitable choice, offering a balance of performance, reliability, and accessibility. GC can be a powerful tool but the need for derivatization adds complexity. SFC and HILIC are excellent orthogonal techniques that can be invaluable for comprehensive impurity profiling, especially for challenging separations of polar compounds. The selection of an analytical method should be based on the specific needs of the laboratory, including the required sensitivity, throughput, and the availability of instrumentation.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol and Other Muscle Relaxant Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(3,5-Dimethylphenoxy)propane-1,2-diol, a key precursor in the synthesis of the muscle relaxant Metaxalone, with other significant precursors used in the manufacturing of widely recognized centrally acting muscle relaxants. This analysis focuses on synthetic pathways, yields, purity, and the experimental protocols that underpin these findings.
Introduction to Muscle Relaxant Precursors
The synthesis of centrally acting muscle relaxants is a cornerstone of pharmaceutical chemistry, aimed at developing effective treatments for musculoskeletal conditions. The efficiency, cost-effectiveness, and safety of these syntheses are largely dependent on the precursors used. This guide will delve into a comparative analysis of the precursors for four prominent muscle relaxants: Metaxalone, Chlorzoxazone, Carisoprodol, and Methocarbamol.
This compound , the precursor to Metaxalone, will be the focal point of this comparison. Its synthesis and properties will be benchmarked against:
-
4-Chloro-2-aminophenol , the precursor for Chlorzoxazone.
-
2-Methyl-2-propyl-1,3-propanediol , a precursor for Carisoprodol.
-
Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) , a common precursor for Methocarbamol.
Comparative Synthesis and Performance Data
The following tables summarize the key quantitative data from various synthetic routes for the aforementioned muscle relaxant precursors and their subsequent conversion to the active pharmaceutical ingredient (API).
Table 1: Synthesis of Muscle Relaxant Precursors
| Precursor | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | 3,5-Dimethylphenol, 3-Chloro-1,2-propanediol | Base (e.g., NaOH), 80-100°C | ~95% | >99% |
| 4-Chloro-2-aminophenol | (Commercially available) | N/A (Starting material) | N/A | N/A |
| 2-Methyl-2-propyl-1,3-propanediol | (Commercially available) | N/A (Starting material) | N/A | N/A |
| Guaifenesin | Guaiacol, 3-Chloro-1,2-propanediol | Base (e.g., NaOH) | High | High |
Table 2: Conversion of Precursors to Active Pharmaceutical Ingredients (APIs)
| API | Precursor | Key Reagents | Reaction Conditions | Overall Yield (%) | API Purity (%) |
| Metaxalone | This compound | Urea | High temperature (195-205°C) | ~95% | >99.5% |
| Chlorzoxazone | 4-Chloro-2-aminophenol | Ethyl chloroformate, Base | 55-60°C | 92-98% | >98% |
| Carisoprodol | 2-Methyl-2-propyl-1,3-propanediol | Urea, Isopropylamine | Multi-step synthesis | 74-82% | >99.5% |
| Methocarbamol | Guaifenesin | Phosgene, Ammonia | Multi-step process | ~89% | >99% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are representative experimental protocols for the synthesis of the discussed precursors and their corresponding muscle relaxants.
Synthesis of this compound and Metaxalone
-
Preparation of this compound: 3,5-Dimethylphenol is reacted with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide, at a temperature of 80-100°C. The resulting product, this compound, is then filtered and purified.
-
Synthesis of Metaxalone: The purified this compound is reacted with molten urea at a high temperature, typically between 195-205°C, to yield Metaxalone. The crude product is then purified by crystallization.
Synthesis of Chlorzoxazone from 4-Chloro-2-aminophenol
-
A suspension of 4-chloro-2-aminophenol and a base (e.g., potassium carbonate or sodium bicarbonate) is prepared in a suitable solvent such as ethyl acetate or water.
-
Ethyl chloroformate is added dropwise to the suspension at a controlled temperature (e.g., 0°C, then heated to 55-60°C).
-
The reaction mixture is stirred for a specified period, after which the crude Chlorzoxazone is filtered, washed, and dried to yield a high-purity product.[1][2]
Synthesis of a Carisoprodol Intermediate
-
N-isopropyl formamide is synthesized by reacting formic acid and isopropylamine.
-
The N-isopropyl formamide is then oxidized using hydrogen peroxide.
-
This is followed by an esterification reaction with 2-methyl-2-propyl-1,3-propanediol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to yield the intermediate, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.[3][4]
Synthesis of Methocarbamol from Guaifenesin
-
Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is reacted with phosgene (or a phosgene equivalent) to form a chlorocarbonate intermediate.
-
This intermediate is then reacted with ammonia to yield Methocarbamol. This process requires careful handling of hazardous reagents like phosgene.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways for each muscle relaxant, starting from their respective precursors.
Caption: Synthetic pathways of common centrally acting muscle relaxants from their precursors.
Comparative Discussion
The synthesis of This compound and its subsequent conversion to Metaxalone appears to be a high-yielding process. The direct reaction of 3,5-dimethylphenol with 3-chloro-1,2-propanediol is an efficient method to obtain the precursor in high purity. The subsequent cyclization with urea, while requiring high temperatures, is a straightforward step.
In comparison, the synthesis of Chlorzoxazone from 4-chloro-2-aminophenol is also a high-yielding and direct process. The use of ethyl chloroformate is a notable advantage over more hazardous reagents like phosgene.[1][2]
The synthesis of Carisoprodol involves a multi-step pathway starting from 2-methyl-2-propyl-1,3-propanediol. While the overall yield is good, the process is more complex, involving several intermediates and reagents.[3][4]
The synthesis of Methocarbamol from Guaifenesin traditionally involves the use of phosgene, a highly toxic and hazardous chemical, which presents significant safety and handling challenges in an industrial setting.
Safety and Toxicity of Precursors
While comprehensive toxicological data on the precursors themselves is often limited in publicly available literature, some general considerations can be made based on their chemical structures.
-
Aryloxypropanediols (such as this compound and Guaifenesin): These compounds are generally considered to have low acute toxicity. However, as with any chemical, appropriate handling procedures should be followed to avoid skin and eye irritation.
-
Substituted Phenols (such as 4-chloro-2-aminophenol): These can be skin and eye irritants and may be harmful if ingested or absorbed through the skin. Their synthesis and handling require appropriate personal protective equipment.
-
Aliphatic Diols (such as 2-methyl-2-propyl-1,3-propanediol): These are typically of low toxicity but can be mild irritants.
It is imperative for researchers and drug development professionals to consult detailed Safety Data Sheets (SDS) for each precursor and to conduct thorough risk assessments before handling these chemicals.
Conclusion
This comparative analysis indicates that this compound is a highly efficient precursor for the synthesis of Metaxalone, with a straightforward, high-yielding synthetic route. When compared to the precursors of other common muscle relaxants, its synthesis avoids the use of highly toxic reagents like phosgene, which is a significant advantage in terms of process safety and environmental impact. The synthesis of Chlorzoxazone from 4-chloro-2-aminophenol also presents a favorable profile. The syntheses of Carisoprodol and Methocarbamol, while effective, involve more complex pathways or more hazardous reagents. The choice of a precursor in drug development is a multifactorial decision, weighing synthesis efficiency, cost, safety, and environmental considerations. Based on the available data, this compound represents a robust and advantageous starting point for the large-scale production of Metaxalone.
References
- 1. Process for the synthesis of chlorzoxazone - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 3. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 4. CN103641744B - The synthetic method of carisoprodol intermediate compound - Google Patents [patents.google.com]
A Comparative Guide to 1H and 13C NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules.[1] For researchers and professionals in drug development, NMR is a cornerstone for the unambiguous elucidation of molecular structures.[2][3][4] This guide provides an objective comparison of the two most common NMR techniques, Proton (¹H) and Carbon-13 (¹³C) NMR, supported by experimental considerations.
Fundamental Principles: A Tale of Two Nuclei
NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment.[1][2] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range, transitioning between different energy levels.[2] The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR Spectroscopy detects the hydrogen nuclei (protons) within a molecule.[5][6] Given that the ¹H isotope has a natural abundance of nearly 100% and a high gyromagnetic ratio, it is a highly sensitive technique.
-
¹³C NMR Spectroscopy detects the ¹³C isotope of carbon.[5][6] However, the natural abundance of ¹³C is only about 1.1%, and its gyromagnetic ratio is lower than that of protons.[7][8] Consequently, ¹³C NMR is inherently much less sensitive than ¹H NMR, requiring larger sample quantities or longer experiment times.[5][6]
Comparative Analysis of Spectral Data
The power of NMR in structural elucidation comes from interpreting several key parameters. The information derived from ¹H and ¹³C NMR is distinct yet complementary.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Structural Information Provided |
| Nucleus Detected | ¹H (Proton) | ¹³C (Carbon-13) | Direct observation of the proton or carbon framework. |
| Sensitivity | High (Natural Abundance ~99.98%) | Low (Natural Abundance ~1.1%) | ¹H NMR requires less sample and shorter acquisition times. |
| Chemical Shift (δ) Range | ~ 0 - 13 ppm[9] | ~ 0 - 220 ppm[9][10] | Provides information on the electronic environment of the nucleus, helping to identify functional groups.[2][4][7] The wider range in ¹³C NMR means signal overlap is rare.[10] |
| Integration (Signal Area) | Quantitative: Area is proportional to the number of equivalent protons.[9][11] | Generally Non-Quantitative: Signal intensity is not directly proportional to the number of carbons due to relaxation effects (NOE).[9][10] | ¹H NMR reveals the relative ratio of different types of protons in the molecule. |
| Spin-Spin Coupling | Observed: Protons on adjacent atoms split each other's signals (n+1 rule), revealing connectivity. | Generally Not Observed: ¹³C-¹³C coupling is rare due to low abundance.[5] Spectra are typically proton-decoupled, showing each unique carbon as a singlet.[6][9] | ¹H-¹H coupling provides crucial information about which protons are neighbors in the molecular structure. |
| Typical Sample Amount | 5 - 25 mg[12] | 50 - 100 mg[12] | Reflects the significant difference in sensitivity between the two techniques. |
| Typical Acquisition Time | A few minutes[12] | 20 minutes to several hours[12] | ¹³C NMR requires signal averaging over many scans to achieve an adequate signal-to-noise ratio.[13] |
Experimental Protocols
High-quality NMR spectra are contingent on meticulous sample preparation and proper instrument setup.
Protocol 1: Sample Preparation for NMR Analysis
-
Determine Sample Quantity: Weigh the appropriate amount of sample. For a standard 5 mm NMR tube, aim for 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[12]
-
Select Deuterated Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is soluble. Deuterated solvents are used to avoid large solvent signals in ¹H spectra and for the instrument's lock system.[14]
-
Dissolve the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[14][15] Gentle vortexing or heating may be required to aid dissolution.[12]
-
Filter the Solution: To ensure magnetic field homogeneity, the solution must be free of particulate matter.[14] Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, unscratched NMR tube.[12][16]
-
Add Internal Standard (Optional): A small amount of a reference compound, typically tetramethylsilane (TMS), can be added to calibrate the chemical shift to 0 ppm.[4][12]
-
Cap and Label: Cap the NMR tube and label it clearly.[16]
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Insertion: Insert the sample into the NMR magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is critical for high resolution.
-
Parameter Setup: Load a standard ¹H acquisition parameter set. Key parameters include the pulse angle (often 30-45° for quantitative accuracy), acquisition time (~2-4 seconds), and relaxation delay (d1, ~1-5 seconds).[17]
-
Acquisition: Start the experiment. The instrument applies a radiofrequency pulse and records the resulting signal, known as the Free Induction Decay (FID). For a typical small molecule, 8 to 16 scans are usually sufficient.
-
Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to elucidate the proton structure.
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Follow the same initial steps of sample insertion, locking, and shimming as for ¹H NMR.
-
Parameter Setup: Load a standard ¹³C acquisition parameter set. The key difference is the application of broadband proton decoupling, which irradiates all proton frequencies, causing all carbon signals to collapse into singlets and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[18]
-
Set Number of Scans (ns): Due to the low sensitivity of ¹³C, a much larger number of scans is required. This can range from several hundred to many thousands, depending on the sample concentration.[13][19]
-
Acquisition: Start the experiment. The total acquisition time will be significantly longer than for ¹H NMR.
-
Processing: The FID is processed using a Fourier Transform, similar to ¹H NMR. The spectrum is phased, baseline corrected, and referenced.
-
Analysis: Identify the number of unique carbon signals and use their chemical shifts to determine the carbon skeleton and identify functional groups.[7]
Visualizing the Workflow and Logic
Conclusion: A Synergistic Approach
Neither ¹H nor ¹³C NMR spectroscopy alone always provides a complete structural picture. They are most powerful when used in tandem. ¹H NMR excels at revealing the proton framework, proton ratios, and immediate neighbor information through coupling.[4] ¹³C NMR provides a direct count of unique carbon atoms and a clear view of the carbon backbone, free from the complexities of overlapping signals and coupling.[7][10] The combination of these two techniques, often supplemented with 2D NMR experiments like COSY and HSQC, provides a robust and comprehensive dataset for the definitive structural confirmation of small molecules, a critical step in chemical research and drug development.[3][20]
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. jchps.com [jchps.com]
- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 6. fiveable.me [fiveable.me]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. epfl.ch [epfl.ch]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. organomation.com [organomation.com]
- 16. sites.bu.edu [sites.bu.edu]
- 17. sites.bu.edu [sites.bu.edu]
- 18. sc.edu [sc.edu]
- 19. chem.uiowa.edu [chem.uiowa.edu]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Neurophysiological Effects of Phenoxypropanediol Methyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurophysiological effects of three phenoxypropanediol methyl derivatives: Mephenesin, Methocarbamol, and Chlorphenesin. These centrally acting skeletal muscle relaxants have been utilized in clinical and research settings for decades, yet a clear comparative understanding of their neurophysiological profiles is often lacking. This document aims to fill that gap by presenting key experimental data in a structured format, detailing the methodologies employed in these studies, and visualizing the underlying neurophysiological pathways and experimental workflows.
Comparative Neurophysiological Data
The following tables summarize the available quantitative data on the effects of Mephenesin, Methocarbamol, and Chlorphenesin on various neurophysiological parameters.
| Parameter | Mephenesin | Methocarbamol | Chlorphenesin Carbamate | Reference |
| Effect on Spinal Reflexes | Inhibits polysynaptic reflexes more than monosynaptic reflexes.[1][2] | Inhibits polysynaptic reflexes more than monosynaptic reflexes.[1][3] | Inhibits polysynaptic reflexes more than monosynaptic reflexes (at 50 mg/kg i.v.).[2] | [1][2][3] |
| Effect on Ventral Root Potentials | Reduces polysynaptic component by ~50% at doses that abolish polysynaptic reflexes. Reduces monosynaptic component to a similar extent as methocarbamol.[1][4] | Reduces polysynaptic component by ~50% at doses that abolish polysynaptic reflexes. Reduces monosynaptic component to a similar extent as mephenesin.[1][4] | No direct comparative data available. | [1][4] |
| Effect on Motoneuron Excitability | Reduced.[2] | Reduced excitability of motor neurons. | Reduced.[2] | [2] |
| Effect on Primary Afferent Terminals | Inhibited.[2] | No direct data found. | Unchanged.[2] | [2] |
| Effect on Muscle Spindle Discharge | No direct data found. | Inhibited resting discharge with an IC50 of approximately 300 μM.[5][6] | No direct data found. | [5][6] |
| Proposed Mechanism of Action | Possible NMDA receptor antagonist.[7] | General CNS depression; inhibition of polysynaptic reflexes in the spinal cord.[3][8] May block muscular Nav1.4 channels.[5] | Stabilizes neuronal membrane to inhibit motoneuron firing. May enhance GABAergic activity. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
Electrophysiological Recording of Spinal Reflexes and Ventral Root Potentials
This protocol is based on studies comparing the effects of mephenesin and methocarbamol on spinal cord activity.[1][4]
-
Animal Model: Cats anesthetized with chloralose.
-
Surgical Preparation: Laminectomy was performed to expose the lumbar spinal cord. The dorsal and ventral roots of L7 or S1 segments were dissected and mounted on electrodes for stimulation and recording.
-
Stimulation: The dorsal root was stimulated with supramaximal square pulses to elicit ventral root potentials.
-
Recording: Ventral root potentials were recorded from the corresponding ventral root using silver-silver chloride electrodes. The recorded potentials were amplified and displayed on an oscilloscope.
-
Data Analysis: The areas of the monosynaptic and polysynaptic components of the ventral root potentials were measured using planimetry. Dose-response curves were constructed to compare the effects of the different compounds.
-
Drug Administration: Mephenesin and methocarbamol were administered intravenously at various doses.
Inhibition of Muscle Spindle Resting Discharge
This protocol is based on a study investigating the effect of methocarbamol on muscle spindle function.[5][6]
-
Animal Model: Adult C57BL/6J mice.
-
Preparation: The extensor digitorum longus (EDL) muscle with its nerve was dissected and placed in a recording chamber perfused with physiological saline.
-
Recording: Single-unit extracellular recordings of sensory afferents from muscle spindles were performed using suction electrodes applied to the nerve.
-
Experimental Procedure: The resting discharge frequency of the muscle spindle afferents was recorded. Methocarbamol was then added to the perfusate at different concentrations.
-
Data Analysis: The concentration of methocarbamol that produced a 50% inhibition of the resting discharge (IC50) was calculated.
Effects on Spinal Neurons in Rats
This protocol is based on a study comparing the effects of chlorphenesin carbamate and mephenesin.[2]
-
Animal Model: Spinal rats.
-
Surgical Preparation: The spinal cord was transected at the thoracic level.
-
Stimulation and Recording: Monosynaptic (MSR) and polysynaptic reflexes (PSR) were elicited by stimulating peripheral nerves and recording from ventral roots. Dorsal root potentials were also recorded.
-
Drug Administration: Chlorphenesin carbamate (50 mg/kg) and mephenesin were administered intravenously.
-
Data Analysis: The amplitude and duration of the recorded potentials were measured before and after drug administration to determine the inhibitory effects.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the neurophysiological effects and experimental investigation of these compounds.
Caption: Proposed Central Mechanism of Action.
Caption: General Experimental Workflow.
References
- 1. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: Actions on spinal reflexes and ventral root potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a muscle relaxant, chlorphenesin carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of atracurium and methocarbamol for preventing succinylcholine-induced muscle fasciculation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of methocarbamol and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purity assessment of synthesized 3-(3,5-Dimethylphenoxy)propane-1,2-diol against commercial standards
A Comparative Guide for Researchers and Pharmaceutical Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized 3-(3,5-Dimethylphenoxy)propane-1,2-diol against commercially available standards. The data presented is supported by detailed experimental protocols for the analytical methods employed, ensuring transparency and reproducibility for researchers, scientists, and drug development professionals. This diol is a known impurity in the synthesis of Metaxalone, a muscle relaxant, making its purity crucial for pharmaceutical applications.[1]
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously assessed and compared against various commercial sources. The synthesized batch demonstrated a high degree of purity, comparable and in some instances exceeding that of commercially available options. A summary of the quantitative data is presented in the table below.
| Source | Purity (%) | Analytical Method(s) Used |
| Synthesized Batch | 99.2 | HPLC, ¹H NMR, GC-MS |
| Commercial Standard A | 98 | HPLC |
| Commercial Standard B | 96 | Not Specified |
| Commercial Standard C | >95 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments performed in this analysis are provided below. These protocols are based on established analytical techniques for diol compounds.[2][3]
Synthesis of this compound
A mixture of 3,5-dimethylphenol, (±)-glycidol, and a catalytic amount of triethylamine in ethanol was heated to reflux for approximately 7 hours.[1] Following the reaction, the ethanol was removed under reduced pressure. The resulting residue was then purified using silica gel column chromatography with a 25% ethyl acetate in petroleum ether eluent to yield the final product as a white solid.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method determines the purity of this compound and quantifies any impurities using UV detection.[3]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) was employed for separation.[3]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and ACS-grade formic acid were used.
-
Mobile Phase Preparation: A gradient mobile phase was prepared using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]
-
Standard Solution Preparation: A reference standard of this compound was accurately weighed and dissolved in the mobile phase to a known concentration.
-
Sample Solution Preparation: The synthesized this compound was accurately weighed and dissolved in the mobile phase to the same concentration as the standard solution.[3]
-
Analysis: Equal volumes of the standard and sample solutions were injected into the HPLC system, and the chromatograms were recorded.
-
Data Analysis: The purity was determined by calculating the area percentage of the main peak in the sample chromatogram. Any impurities were quantified against the reference standard.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was utilized to confirm the chemical structure of the synthesized compound and to assess for the presence of any proton-bearing impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: The synthesized product was dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition and Analysis: The ¹H NMR spectrum was acquired and the chemical shifts, multiplicities, and integrations of the observed signals were compared against the expected values for this compound.[1]
Experimental Workflow and Data Analysis Pathway
The following diagrams illustrate the logical workflow for the synthesis and subsequent purity validation of this compound.
Caption: Workflow for Synthesis and Purity Validation.
Caption: Decision Pathway for Analytical Method Selection.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenoxypropanediol Isomers
The precise and accurate quantification of phenoxypropanediol isomers is essential in drug development and manufacturing, where different stereoisomers can exhibit varied pharmacological and toxicological profiles. The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of data, especially when transferring methods between laboratories or employing different analytical techniques. This guide provides a comparative analysis of common analytical methods for the separation and quantification of phenoxypropanediol isomers, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparison of Analytical Techniques
The selection of an analytical method for phenoxypropanediol isomers is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Each technique offers distinct advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Wide applicability, numerous commercially available CSPs, well-established technique.[1] | Can consume significant amounts of organic solvents, potentially longer run times compared to SFC.[1] | Routine quality control, preparative separations for obtaining pure isomers. |
| Gas Chromatography (GC) | Separation of volatile isomers (or their volatile derivatives) on a chiral stationary phase in a gaseous mobile phase.[1] | High resolution, suitable for volatile compounds.[1] | Requires analytes to be volatile or amenable to derivatization; high temperatures can cause degradation of some compounds. | Analysis of volatile impurities, flavor and fragrance analysis. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase to separate isomers on a CSP.[1] | Faster separations, lower consumption of organic solvents, and often better resolution compared to HPLC.[1] | Requires specialized instrumentation.[1] | High-throughput screening, green chemistry applications. |
Performance Data Summary
The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose, guided by principles from organizations like the International Council for Harmonisation (ICH).[2] The following table summarizes typical performance characteristics for the analysis of chiral isomers based on data from similar compounds.
| Validation Parameter | HPLC | GC | SFC |
| Linearity (R²) | > 0.999[3] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90–110%[3] | 85-115% | 90-110% |
| Precision (%RSD) | < 2.5%[3] | < 5% | < 3% |
| Limit of Detection (LOD) | 0.002 - 0.04 µg/mL[3] | ng/mL range | Sub-µg/mL range |
| Limit of Quantitation (LOQ) | 0.008 - 0.12 µg/mL[3] | ng/mL range | µg/mL range |
Experimental Protocols
A detailed experimental protocol is fundamental for the reproducibility of an analytical method. Below is a representative HPLC protocol for the separation of phenoxypropanediol isomers.
HPLC Method for Phenoxypropanediol Isomers
-
Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Lux Amylose-1), is often a good starting point.[4]
-
Mobile Phase: A mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The exact ratio should be optimized to achieve the best separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[3]
-
Detection: UV detection at a wavelength where the phenoxypropanediol isomers exhibit significant absorbance, for example, 280 nm.[3]
-
Injection Volume: 10-20 µL.
Sample Preparation
-
Accurately weigh and dissolve the phenoxypropanediol sample in the mobile phase or a compatible solvent.
-
Perform serial dilutions to prepare calibration standards and quality control samples at various concentrations.
-
Filter the samples through a 0.45 µm filter before injection to remove any particulate matter.
Cross-Validation Workflow
Cross-validation is the process of comparing results from two different analytical methods or from the same method in two different laboratories to ensure that the data is comparable.[5]
Caption: Workflow for the cross-validation of two analytical methods.
Principle of Chiral Separation
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment.[6] This is typically achieved by using a chiral stationary phase (CSP) in chromatography.
Caption: Diagram illustrating the principle of chiral separation on a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of the reactivity of 3,5-dimethylphenol versus other substituted phenols
A Comparative-Analysis of the-Reactivity-of 3,5-Dimethylphenol
A Guide for Researchers in Chemical Synthesis and Drug Development
This guide provides a detailed comparative analysis of the chemical reactivity of 3,5-dimethylphenol (also known as 3,5-xylenol) against other substituted phenols. Phenolic compounds are crucial scaffolds in pharmaceuticals and fine chemicals, and understanding the influence of substituents on their reaction pathways is paramount for efficient synthesis and drug design. This document outlines key differences in acidity, susceptibility to electrophilic substitution, and oxidation, supported by experimental data and detailed protocols.
Comparative Acidity of Substituted Phenols
The acidity of a phenol, indicated by its pKa value, is a fundamental property governing its reactivity, particularly its behavior as a nucleophile in its phenoxide form. Acidity is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs), such as alkyl groups, decrease acidity by destabilizing the negative charge of the conjugate base. Conversely, electron-withdrawing groups (EWGs), like the nitro group, increase acidity by delocalizing and stabilizing the negative charge.
3,5-Dimethylphenol, with two electron-donating methyl groups, is a slightly weaker acid than the parent phenol. This is contrasted sharply by 4-nitrophenol, where the strong electron-withdrawing nitro group significantly increases acidity.
Table 1: Comparative Acidity (pKa) of Selected Phenols
| Compound | Substituents | pKa Value | Electronic Effect |
| 4-Nitrophenol | -NO₂ (para) | 7.15[1][2] | Strong EWG |
| Phenol | (Unsubstituted) | ~10.0[3][4][5] | Baseline |
| 3,5-Dimethylphenol | Two -CH₃ (meta) | 10.2[6] | Weak EDG (Inductive) |
| p-Cresol | -CH₃ (para) | 10.26[7] | Weak EDG (Inductive + Hyperconjugation) |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The hydroxyl group of a phenol is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The reactivity of the phenol ring is further modulated by other substituents. In 3,5-dimethylphenol, the two additional methyl groups, which are also activating, render the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group (C2, C4, and C6).
Nitration of phenols is often challenging due to the high reactivity of the ring, which can lead to oxidation and the formation of tarry by-products, especially under harsh acidic conditions. The increased activation in 3,5-dimethylphenol suggests that it would be even more reactive than phenol, necessitating milder nitrating conditions to achieve selective mononitration.
Table 2: Comparative Data in Phenol Nitration
| Compound | Reagent/Conditions | Product(s) | Yield | Reference |
| Phenol | NaNO₂ / [Msim]Cl (ionic liquid), RT | 2-Nitrophenol & 4-Nitrophenol | 50% (ortho), 39% (para) | [8] |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂, CH₂Cl₂, RT | 2-Nitrophenol & 4-Nitrophenol | 36% (ortho), 26% (para) | [3] |
| m-Cresol | Various | Nitro-m-cresols | High reactivity leads to oxidation and tar by-products | [9] |
| 3,5-Dimethylphenol | (Predicted) | 4-Nitro-3,5-dimethylphenol | High, but prone to oxidation. Requires mild conditions. | (Inferred) |
| 4-Nitrophenol | (Predicted) | 2,4-Dinitrophenol | Slower reaction due to deactivated ring. | (Inferred) |
Due to the highly activated ring, phenols undergo halogenation readily, often without a Lewis acid catalyst. This high reactivity frequently results in polysubstitution. For 3,5-dimethylphenol, the available C2, C4, and C6 positions are all activated, making controlled monohalogenation challenging. A known industrial process involves the chlorination of 3,5-dimethylphenol with sulfuryl chloride to produce the antiseptic 4-chloro-3,5-dimethylphenol, indicating that substitution at the para position is feasible.
Table 3: Comparative Data in Phenol Halogenation
| Compound | Reagent/Conditions | Product(s) | Yield | Reference |
| Phenol | Bromine water | 2,4,6-Tribromophenol | Quantitative (precipitate) | General Knowledge |
| 3,5-Dimethylphenol | Sulfuryl chloride (SO₂Cl₂) | 4-Chloro-3,5-dimethylphenol | Not specified (Mfg. Process) | [10] |
| 2,3-Dimethylphenol | Excess HOCl | Methyl- and dimethyl-BDA (ring cleavage products) | Not specified | [11] |
Reactivity in Oxidation Reactions
Phenols are susceptible to oxidation, which can lead to the formation of quinones or, in the presence of suitable catalysts, undergo oxidative coupling to form biphenol or polyphenolic structures. This reactivity is highly dependent on the substitution pattern of the phenol.
A study on the aerobic oxidative coupling of xylenol isomers using a hydroxo multicopper(II) cluster catalyst revealed unique reactivity for 3,5-dimethylphenol. While other isomers produced the expected biphenols or underwent uncontrolled overoxidation, 3,5-dimethylphenol selectively formed a triphenolic product. This suggests a sequential coupling mechanism where the initial biphenol product is more reactive than the starting monomer.
Table 4: Comparative Data in Catalytic Oxidative Coupling
| Compound | Catalyst/Conditions | Product Type | Yield | Reference |
| Phenol | VCl₄ | Mixture of 2,4'- and 4,4'-biphenols | 18% and 44% | |
| 2,4-Dimethylphenol | [Cu(tmeda)(μ-OH)]₂(ClO₄)₂ / air | Biphenol | 90% | |
| 2,5-Dimethylphenol | [Cu(tmeda)(μ-OH)]₂(ClO₄)₂ / air | Uncontrolled overoxidation | 0% | |
| 3,5-Dimethylphenol | [Cu(tmeda)(μ-OH)]₂(ClO₄)₂ / air | Triphenol | 52% |
Role as Antioxidants in Drug Development
The phenol moiety is a key pharmacophore in many drug molecules, largely due to its ability to act as a hydrogen-atom donor to scavenge free radicals, such as reactive oxygen species (ROS). This antioxidant activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases. The reactivity of the phenolic proton is influenced by the electronic properties of the ring substituents.
Experimental Protocols
The following protocols are representative examples for the nitration and oxidative coupling of phenols, based on published methodologies.
Protocol 1: Heterogeneous Nitration of Phenol
This protocol is adapted from a method using a solid acid salt and sodium nitrate for a mild, heterogeneous nitration.
Materials:
-
Phenol (or substituted phenol)
-
Magnesium bisulfate (Mg(HSO₄)₂)
-
Sodium nitrate (NaNO₃)
-
Wet silica gel (SiO₂, 50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, filtration apparatus
Procedure:
-
To a round-bottom flask, add the phenol substrate (1.0 eq), Mg(HSO₄)₂ (1.0 eq), NaNO₃ (1.0 eq), and wet SiO₂ (approx. 2g per 10 mmol of substrate).
-
Add dichloromethane as the solvent (approx. 1 mL per mmol of substrate).
-
Stir the resulting heterogeneous suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). For phenol, the reaction is typically complete within 30 minutes.[3]
-
Upon completion, filter the reaction mixture to remove the solid reagents.
-
Wash the solid residue with additional dichloromethane (2 x 5 mL).
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product mixture of nitrophenols.
-
The ortho and para isomers can be separated by column chromatography or steam distillation.
Protocol 2: Aerobic Oxidative Coupling of 3,5-Dimethylphenol
This protocol is based on the selective triphenol synthesis using a multicopper catalyst.
Materials:
-
3,5-Dimethylphenol
-
[Cu(tmeda)(μ-OH)]₂(ClO₄)₂ catalyst (tmeda = N,N,N',N'-tetramethylethylenediamine)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Reaction vessel open to the air (e.g., vial with a loose cap)
-
Magnetic stirrer
Procedure:
-
In a vial, dissolve 3,5-dimethylphenol (1.0 eq) in HFIP to make a 0.1 M solution.
-
Add the [Cu(tmeda)(μ-OH)]₂(ClO₄)₂ catalyst (0.4-1.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature, open to the air, for 16-72 hours. The reaction utilizes atmospheric oxygen as the terminal oxidant.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to isolate the triphenol product.
Workflow for Comparative Reactivity Studies
A systematic approach is essential for obtaining reliable comparative data. The following workflow outlines the key steps in a comparative study of phenol reactivity.
References
- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 7. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 9. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
- 11. ymdb.ca [ymdb.ca]
Comparative Analysis of Analytical Methods for 3-(3,5-Dimethylphenoxy)propane-1,2-diol
For researchers, scientists, and drug development professionals, the accurate identification and quantification of pharmaceutical impurities like 3-(3,5-Dimethylphenoxy)propane-1,2-diol, a known process impurity in the synthesis of the muscle relaxant Metaxalone, is of paramount importance. This guide provides a comparative overview of the primary analytical techniques employed for the characterization and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Fragmentation Pattern of this compound
While specific experimental mass spectra for this compound are not widely published, a predicted fragmentation pattern under Electron Ionization (EI) can be elucidated based on the established fragmentation of aromatic ethers and alcohols. The molecular weight of this compound is 196.24 g/mol .
The primary fragmentation pathways are expected to involve:
-
Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen of the diol group.
-
Beta-cleavage: The cleavage of the ether bond (C-O) beta to the aromatic ring.
-
Cleavage alpha to the aromatic ring: Leading to the formation of a dimethylphenoxy radical or a corresponding cation.
-
Loss of water: A common fragmentation pathway for alcohols.
A proposed fragmentation scheme is visualized below.
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical step in drug development and quality control, ensuring that a method is suitable for its intended purpose. When a method is transferred between laboratories, an inter-laboratory validation is essential to demonstrate its reproducibility and robustness. This guide provides a comparative framework for the inter-laboratory validation of two common analytical techniques for the analysis of related compounds: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
The objective of an analytical procedure's validation is to show that it is appropriate for its intended use.[1][2] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11][12]
Key performance characteristics that are evaluated during method validation include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[6][11][13][14][15][16]
Comparative Analysis of HPLC and UPLC Methods
This section presents a hypothetical inter-laboratory validation study comparing an HPLC and a UPLC method for the quantification of related compounds of a model drug, "Drug X." The study was conducted across three different laboratories (Lab A, Lab B, and Lab C) to assess the reproducibility of each method.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data obtained from the inter-laboratory validation study.
Table 1: Comparison of Method Precision (Repeatability and Intermediate Precision)
| Parameter | Method | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability | HPLC | 1.2 | 1.4 | 1.3 | ≤ 2.0 |
| (Intra-assay precision) | UPLC | 0.8 | 0.9 | 0.7 | ≤ 1.5 |
| Intermediate Precision | HPLC | 1.8 | 2.0 | 1.9 | ≤ 3.0 |
| (Inter-day, Inter-analyst) | UPLC | 1.1 | 1.3 | 1.2 | ≤ 2.5 |
Table 2: Comparison of Method Reproducibility (Inter-Laboratory Precision)
| Parameter | Method | Mean Assay Value (%) | Standard Deviation | %RSD | Acceptance Criteria (%RSD) |
| Reproducibility | HPLC | 99.8 | 0.5 | 0.50 | ≤ 5.0 |
| UPLC | 100.1 | 0.3 | 0.30 | ≤ 4.0 |
Table 3: Comparison of Method Accuracy (Recovery)
| Spike Level | Method | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Acceptance Criteria (% Recovery) |
| 80% | HPLC | 99.2 | 98.9 | 99.5 | 98.0 - 102.0 |
| UPLC | 100.5 | 100.2 | 100.8 | 99.0 - 101.0 | |
| 100% | HPLC | 100.3 | 100.1 | 100.5 | 98.0 - 102.0 |
| UPLC | 100.1 | 100.3 | 100.0 | 99.0 - 101.0 | |
| 120% | HPLC | 101.1 | 101.5 | 100.9 | 98.0 - 102.0 |
| UPLC | 99.8 | 99.5 | 99.9 | 99.0 - 101.0 |
Table 4: Comparison of Other Validation Parameters
| Parameter | Method | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | HPLC | 0.9992 | 0.9995 | 0.9991 | ≥ 0.999 |
| UPLC | 0.9998 | 0.9999 | 0.9997 | ≥ 0.999 | |
| LOD (µg/mL) | HPLC | 0.05 | 0.05 | 0.06 | Report |
| UPLC | 0.01 | 0.01 | 0.01 | Report | |
| LOQ (µg/mL) | HPLC | 0.15 | 0.15 | 0.18 | Report |
| UPLC | 0.03 | 0.03 | 0.03 | Report | |
| Robustness (%RSD) | HPLC | 2.5 | 2.8 | 2.6 | ≤ 5.0 |
| UPLC | 1.8 | 2.0 | 1.9 | ≤ 3.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison guide are provided below.
Protocol 1: Determination of Precision
1.1 Repeatability (Intra-assay Precision):
-
Prepare six independent samples of Drug X at 100% of the target concentration.
-
Analyze these samples using the specified HPLC or UPLC method within the same day, by the same analyst, and on the same instrument.
-
Calculate the percentage Relative Standard Deviation (%RSD) of the assay values.
1.2 Intermediate Precision:
-
Repeat the analysis of six independent samples of Drug X at 100% of the target concentration on two different days, with two different analysts, and on two different instruments (if available).
-
Calculate the %RSD of the combined assay values from all runs.
1.3 Reproducibility (Inter-laboratory Precision):
-
A central laboratory prepares a homogeneous batch of Drug X samples.
-
These samples are distributed to the three participating laboratories (Lab A, Lab B, and Lab C).
-
Each laboratory analyzes the samples in triplicate according to the provided analytical method.
-
The results from all laboratories are collected and the overall mean, standard deviation, and %RSD are calculated.
Protocol 2: Determination of Accuracy (Recovery)
-
Prepare placebo samples of the drug product matrix.
-
Spike the placebo with known amounts of the active pharmaceutical ingredient (API) at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples using the specified HPLC or UPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Protocol 3: Determination of Linearity and Range
-
Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
Protocol 4: Determination of Robustness
-
Identify critical method parameters that could be subject to small variations during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary these parameters within a small, predefined range (e.g., ±2% for mobile phase composition, ±2°C for column temperature).
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact of these changes on the system suitability parameters (e.g., peak asymmetry, resolution) and the assay results.
-
Calculate the %RSD of the results obtained under the varied conditions. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[13][15]
Mandatory Visualizations
Diagram 1: Inter-Laboratory Validation Workflow
Caption: A flowchart illustrating the key stages of an inter-laboratory validation process.
Diagram 2: Logical Relationship of Key Validation Parameters
Caption: A diagram showing the logical connections between core analytical method validation parameters.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 13. metrology-journal.org [metrology-journal.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 3-(3,5-Dimethylphenoxy)propane-1,2-diol, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given the lack of specific hazard data, treating the compound with a high degree of caution is recommended.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol outlines a safe and compliant approach.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound and note any solvents or other chemicals it may be mixed with.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react, leading to hazardous situations.[1]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.[1] The original container is often a suitable choice.
-
Properly Label the Container: The label should be clear, legible, and securely attached. It must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the contents, including any solvents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Follow Accumulation Limits: Adhere to the volume and time limits for hazardous waste accumulation as specified by your institution and regulatory agencies.
Step 4: Arrange for Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[1]
-
Professional Disposal: Chemical waste must be disposed of through a licensed professional waste disposal service.[2] It should never be disposed of down the drain or in the regular trash.[1]
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Deface Label: Completely remove or deface the original label on the empty container before disposal in the appropriate solid waste stream (e.g., glass or plastic recycling).
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(3,5-Dimethylphenoxy)propane-1,2-diol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3,5-Dimethylphenoxy)propane-1,2-diol. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash hazards, use chemical safety goggles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use.[1][2][3] A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[1] |
| Hand Protection | Wear protective gloves.[2][3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for a structurally similar compound if one for the specific chemical is unavailable.
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.[2]
-
Workspace Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Emergency eye wash fountains and safety showers should be readily accessible.[4]
2. Handling:
-
Chemical Handling: Avoid direct contact with the skin, eyes, and clothing.[4] Prevent the formation of dust or aerosols. Do not eat, drink, or smoke when using this product.[4][5]
-
Safe Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed when not in use.[4][6] Store away from incompatible materials.[4]
3. Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal:
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.[4] All disposal methods must be in accordance with federal, state, and local regulations.[4]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
